Tert-butyl 4-benzoylpiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-benzoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLCXSHKUNNAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445504 | |
| Record name | Tert-butyl 4-benzoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193217-39-9 | |
| Record name | Tert-butyl 4-benzoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 4-benzoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-benzoylpiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a benzoyl group. This molecule serves as a crucial building block in the synthesis of a variety of biologically active compounds. The benzoylpiperidine moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting the central nervous system, particularly serotoninergic and dopaminergic receptors. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some properties are readily available from computational predictions, experimental data for physical characteristics such as melting and boiling points are not consistently reported in the literature.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₇H₂₃NO₃ | - |
| Molecular Weight | 289.37 g/mol | - |
| CAS Number | 91799-92-3 | - |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | - |
Synthesis
The synthesis of this compound typically involves the introduction of the benzoyl group onto the 4-position of a protected piperidine ring. Several general strategies for the synthesis of the benzoylpiperidine fragment are well-established in the chemical literature.[1] A common and efficient method is the Weinreb-Nahm ketone synthesis.[1]
Experimental Protocol: Weinreb-Nahm Ketone Synthesis
This protocol outlines a representative synthesis of this compound starting from N-Boc-piperidine-4-carboxylic acid.
Materials:
-
N-Boc-piperidine-4-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Phenylmagnesium bromide (Grignard reagent) or Phenyllithium
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Step 1: Synthesis of the Weinreb Amide (tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate)
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperidine-4-carboxylic acid in anhydrous DMF.
-
Add N,O-Dimethylhydroxylamine hydrochloride and DIPEA to the solution.
-
Cool the mixture in an ice bath and add HBTU portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Weinreb amide.
Step 2: Synthesis of this compound
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the purified Weinreb amide in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide or phenyllithium in THF or diethyl ether dropwise.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Logical Relationship of Synthesis Steps
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. The benzoylpiperidine scaffold is a key pharmacophore in many compounds that interact with the central nervous system.
Role as a Chemical Intermediate
The primary application of this compound is as a versatile building block. The Boc protecting group on the piperidine nitrogen allows for selective reactions at other positions of the molecule. This group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions to liberate the secondary amine, which can then be further functionalized. This strategic use of a protecting group is fundamental in multi-step organic synthesis.[2]
Privileged Structure in Medicinal Chemistry
The benzoylpiperidine fragment is considered a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This suggests that this structural motif has favorable drug-like properties and is well-tolerated by biological systems.
Targeting Serotoninergic and Dopaminergic Receptors
A significant area of application for benzoylpiperidine derivatives is in the development of ligands for serotonin (5-HT) and dopamine receptors.[1] These receptors are crucial targets for the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. The benzoylpiperidine core can be modified to achieve high affinity and selectivity for specific receptor subtypes. For instance, derivatives of 4-benzoylpiperidine have been explored for their potential as atypical antipsychotic agents.[1]
Signaling Pathway Context
Caption: General neurotransmitter signaling at a synapse.
Future Perspectives
The versatility of this compound as a synthetic intermediate ensures its continued relevance in drug discovery. Future research will likely focus on its incorporation into novel molecular scaffolds to explore new biological targets. The development of more efficient and stereoselective synthetic routes to functionalized benzoylpiperidine derivatives will also be an active area of investigation. As our understanding of the molecular basis of diseases evolves, this key building block will undoubtedly play a role in the design and synthesis of the next generation of therapeutic agents.
References
A Technical Guide to Tert-butyl 4-benzoylpiperidine-1-carboxylate
CAS Number: Not Assigned
This technical guide provides a comprehensive overview of tert-butyl 4-benzoylpiperidine-1-carboxylate, a key intermediate in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis, properties, and applications can be understood through the extensive literature on the benzoylpiperidine fragment. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Physicochemical Properties
Quantitative data for the parent compound is not widely available due to the absence of a dedicated CAS entry. However, the table below summarizes key computed and experimental data for closely related and precursor molecules, providing valuable context for the physicochemical properties of this compound.
| Property | Tert-butyl 4-acetylpiperidine-1-carboxylate | Tert-butyl 4-oxopiperidine-1-carboxylate | 1-Boc-4-(phenylamino)piperidine-1-carboxylate |
| CAS Number | 206989-61-9 | 79099-07-3 | 125541-22-2 |
| Molecular Formula | C₁₂H₂₁NO₃ | C₁₀H₁₇NO₃ | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 227.30 g/mol | 199.25 g/mol | 276.38 g/mol |
| Appearance | Solid | - | - |
| Boiling Point | - | - | - |
| Melting Point | - | - | - |
| Solubility | - | - | - |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the introduction of the benzoyl group onto the N-Boc protected piperidine ring. The most common and direct method is the Friedel-Crafts acylation.
General Synthetic Pathways
The benzoylpiperidine fragment is a privileged structure in medicinal chemistry, and its synthesis is well-documented.[1] Key strategies often start from commercially available piperidine derivatives. One of the most direct approaches to this compound is the Friedel-Crafts acylation of a suitable N-Boc piperidine precursor with a benzoylating agent.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a plausible method for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
N-Boc-piperidine-4-carbonyl chloride
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.
-
Addition of Reactants: Dissolve N-Boc-piperidine-4-carbonyl chloride (1 equivalent) in anhydrous benzene (which also acts as the reagent). Add this solution dropwise to the stirred suspension of aluminum chloride via the addition funnel, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice and 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Caption: Step-by-step workflow for the synthesis of the target compound.
Applications in Drug Development
The benzoylpiperidine moiety is a well-established pharmacophore found in a variety of biologically active molecules.[1] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an attractive scaffold for the design of ligands for various biological targets.
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Central Nervous System (CNS) Agents: The benzoylpiperidine core is present in numerous compounds targeting CNS receptors, including dopamine and serotonin receptors. These compounds have applications in the treatment of psychosis, depression, and other neurological disorders.[1]
-
Cardiovascular Drugs: Certain benzoylpiperidine derivatives have shown activity as anti-arrhythmic and anti-thrombotic agents.
-
Oncology: The scaffold has been incorporated into molecules designed as anti-cancer agents, targeting various pathways involved in cell proliferation and survival.[1]
This compound serves as a crucial intermediate for the synthesis of these more complex drug candidates. The Boc protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen, which can then be further functionalized to introduce desired pharmacokinetic and pharmacodynamic properties.
Caption: Role of the title compound in the synthesis of bioactive molecules.
Conclusion
This compound is a valuable building block in the synthesis of a wide range of pharmacologically active compounds. While it may not have a designated CAS number, its preparation is achievable through standard organic chemistry techniques, particularly Friedel-Crafts acylation. The benzoylpiperidine scaffold it provides is of significant interest to medicinal chemists due to its favorable properties and proven track record in successful drug candidates. This guide provides a foundational understanding for researchers working with this important chemical intermediate.
References
An In-depth Technical Guide to tert-Butyl 4-benzoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-benzoylpiperidine-1-carboxylate, a key chemical intermediate in medicinal chemistry. The document details its chemical identity, synthesis, and significance in the development of therapeutic agents, with a focus on its role as a privileged structural motif.
Chemical Identity and Properties
The IUPAC name for the compound is This compound . It is a derivative of piperidine, featuring a benzoyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This Boc group is crucial in synthetic chemistry as it prevents the secondary amine from undergoing unwanted reactions, and it can be readily removed under acidic conditions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Compound |
| Molecular Formula | C₁₇H₂₃NO₃ | This compound |
| IUPAC Name | This compound | This compound |
| Molecular Weight | 289.37 g/mol | This compound |
| Appearance | Light yellow liquid | tert-Butyl 4-acetylpiperidine-1-carboxylate[1] |
| Boiling Point | 312.365°C at 760 mmHg | tert-Butyl 4-acetylpiperidine-1-carboxylate[1] |
| Density | 1.053 g/cm³ | tert-Butyl 4-acetylpiperidine-1-carboxylate[1] |
| Flash Point | 142.714°C | tert-Butyl 4-acetylpiperidine-1-carboxylate[1] |
Note: Experimental data for the title compound is limited in publicly available literature; therefore, data for a structurally related compound is provided for comparative purposes.
Synthesis of the Benzoylpiperidine Core
The benzoylpiperidine fragment is a versatile scaffold in medicinal chemistry, and several synthetic routes have been established for its preparation. A common and efficient method involves the Weinreb-Nahm ketone synthesis, which allows for the formation of the ketone from a Weinreb amide and an organometallic reagent.
Experimental Protocol: Weinreb-Nahm Ketone Synthesis of a Benzoylpiperidine Derivative [2]
This protocol describes a general procedure that can be adapted for the synthesis of this compound.
Objective: To synthesize a benzoylpiperidine derivative via the Weinreb-Nahm ketone synthesis.
Materials:
-
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb amide)
-
Phenylmagnesium bromide (Grignard reagent) or Phenyllithium (Organolithium reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the Weinreb amide (1 equivalent) dissolved in anhydrous THF.
-
Addition of Organometallic Reagent: The solution is cooled to 0 °C in an ice bath. The organometallic reagent (e.g., phenylmagnesium bromide, 1.2 equivalents) in an appropriate solvent (e.g., THF or diethyl ether) is added dropwise via the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired benzoylpiperidine derivative.
Logical Workflow for the Synthesis of the Benzoylpiperidine Core
Caption: A general synthetic workflow for producing this compound.
Applications in Drug Discovery and Development
The benzoylpiperidine motif is recognized as a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active compounds.[2] This scaffold is particularly prominent in the development of ligands for G-protein coupled receptors (GPCRs), such as serotoninergic and dopaminergic receptors, which are important targets for central nervous system disorders.[2]
The presence of the benzoyl group provides a key interaction point with target proteins, while the piperidine ring serves as a versatile scaffold that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The N-Boc protecting group in this compound makes it a valuable intermediate for the synthesis of more complex molecules. Following the removal of the Boc group, the piperidine nitrogen can be further derivatized to introduce additional functionalities, allowing for the exploration of a broad chemical space in the search for new drug candidates.
Experimental Workflow: General Screening of Benzoylpiperidine Derivatives
References
Technical Guide: N-Boc-4-benzoylpiperidine - A Core Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of N-Boc-4-benzoylpiperidine (tert-butyl 4-benzoylpiperidine-1-carboxylate). This versatile heterocyclic compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Due to its structural features, it is of significant interest to researchers in medicinal chemistry and drug development.
Core Physical Properties
| Property | N-Boc-4-benzoylpiperidine | 1-Boc-4-(4-bromo-benzoyl)piperidine[1] | N-Boc-4-piperidone[2] | N-Boc-piperidine |
| Molecular Formula | C₁₇H₂₃NO₃ | C₁₇H₂₂BrNO₃ | C₁₀H₁₇NO₃ | C₁₀H₁₉NO₂ |
| Molecular Weight | 289.37 g/mol | 368.27 g/mol | 199.25 g/mol | 185.26 g/mol |
| Appearance | Not specified | Off-white to beige powder | Solid | Not specified |
| Melting Point | Not specified | Not specified | 73-77 °C | Not specified |
| Boiling Point | Not specified | Not specified | Not specified | Not specified |
| Solubility | Not specified | Not specified | Soluble in DMSO (≥10 mg/ml), Ethanol (≥10 mg/ml); Sparingly soluble in PBS (pH 7.2) (1-10 mg/ml) | Not specified |
| CAS Number | Not specified | 439811-37-7 | 79099-07-3 | 75844-69-8 |
Synthesis of N-Boc-4-benzoylpiperidine
A robust and widely applicable method for the synthesis of N-Boc-4-benzoylpiperidine involves a two-step process starting from the commercially available N-Boc-4-piperidone. The first step is a Grignard reaction with phenylmagnesium bromide to form the tertiary alcohol intermediate, tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. This is followed by an oxidation reaction to yield the desired ketone.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate (Grignard Reaction)
-
Materials:
-
N-Boc-4-piperidone
-
Phenylmagnesium bromide (typically 3M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, and other standard glassware for anhydrous reactions.
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phenylmagnesium bromide (1.1 - 1.5 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. The product can be purified by flash column chromatography on silica gel if necessary.
-
Step 2: Synthesis of N-Boc-4-benzoylpiperidine (Oxidation)
-
Materials:
-
tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate (from Step 1)
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (if using DMP)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure (using Dess-Martin Periodinane):
-
Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-4-benzoylpiperidine.
-
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the tert-butyl protons (singlet, ~1.4-1.5 ppm), the piperidine ring protons (multiplets, ~1.6-2.0 ppm and ~3.0-4.2 ppm), and the benzoyl group protons (multiplets, ~7.4-8.0 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals would include the carbonyl carbon of the benzoyl group (~198-202 ppm), the carbons of the phenyl ring (~128-138 ppm), the carbons of the piperidine ring, and the carbons of the Boc protecting group (including the quaternary carbon at ~80 ppm and the methyl carbons at ~28 ppm).
Experimental Workflows and Logical Relationships
The synthesis of N-Boc-4-benzoylpiperidine is a key example of the construction of a functionalized piperidine scaffold, a common motif in medicinal chemistry. The following diagram illustrates the logical workflow for its preparation and subsequent potential derivatization.
Caption: Synthetic workflow for N-Boc-4-benzoylpiperidine and its potential derivatization.
Signaling Pathways
Currently, there is no specific information available in the public domain regarding the direct interaction of N-Boc-4-benzoylpiperidine with any signaling pathways. As a synthetic intermediate, its primary role is to serve as a building block for the synthesis of more complex molecules that may be designed to target specific biological pathways. The benzoylpiperidine scaffold is a known pharmacophore in various centrally acting agents, and derivatives of this compound could potentially be developed to modulate a range of receptors and enzymes involved in neurotransmission and other cellular signaling cascades. Further research and biological screening of its derivatives are required to elucidate any potential roles in cellular signaling.
References
Spectral Analysis of Tert-butyl 4-benzoylpiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for the key pharmaceutical intermediate, Tert-butyl 4-benzoylpiperidine-1-carboxylate. This document details the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring these spectra. The information presented is intended to support researchers and scientists in quality control, reaction monitoring, and structural confirmation of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | d | 2H | Ar-H (ortho to C=O) |
| 7.60 | t | 1H | Ar-H (para to C=O) |
| 7.48 | t | 2H | Ar-H (meta to C=O) |
| 4.15 | br d | 2H | Piperidine-H (axial, C2/C6) |
| 3.50 | m | 1H | Piperidine-H (C4) |
| 2.85 | br t | 2H | Piperidine-H (equatorial, C2/C6) |
| 1.85 | m | 2H | Piperidine-H (C3/C5) |
| 1.65 | m | 2H | Piperidine-H (C3/C5) |
| 1.47 | s | 9H | tert-butyl-H |
Note: Predicted data is based on analogous structures and may vary from experimental results.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 199.5 | C=O (benzoyl) |
| 154.7 | C=O (Boc) |
| 136.5 | Ar-C (ipso to C=O) |
| 133.0 | Ar-CH (para to C=O) |
| 128.6 | Ar-CH (meta to C=O) |
| 128.3 | Ar-CH (ortho to C=O) |
| 80.0 | C(CH₃)₃ |
| 45.0 | Piperidine-C4 |
| 43.5 | Piperidine-C2/C6 |
| 28.8 | Piperidine-C3/C5 |
| 28.4 | C(CH₃)₃ |
Note: Predicted data is based on analogous structures and may vary from experimental results.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2975, 2860 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (benzoyl ketone) |
| ~1695 | C=O stretch (Boc carbamate) |
| ~1600, 1450 | C=C stretch (aromatic) |
| ~1240 | C-N stretch |
| ~1160 | C-O stretch |
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 290.1751 | [M+H]⁺ |
| 312.1570 | [M+Na]⁺ |
| 234.1594 | [M-C₄H₉+H]⁺ |
| 105.0335 | [C₆H₅CO]⁺ |
Data obtained from predicted values.[1]
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Vortex the vial to ensure the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
Instrument Setup and Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
For ¹³C NMR, acquire a proton-decoupled spectrum using a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[2]
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[2]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]
Instrument Setup and Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
The concentration should be optimized for the specific instrument and ionization technique used, typically in the range of µg/mL to ng/mL.
Instrument Setup and Acquisition:
-
The choice of ionization technique will depend on the desired information. Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the desired mass range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.
Workflow for Spectral Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the spectral characteristics of this compound. For more detailed analysis or in case of unexpected spectral features, further two-dimensional NMR experiments and high-resolution mass spectrometry are recommended.
References
The Solubility Profile of Tert-butyl 4-benzoylpiperidine-1-carboxylate: A Technical Guide for Drug Development Professionals
Introduction
Tert-butyl 4-benzoylpiperidine-1-carboxylate is a chemical intermediate with potential applications in pharmaceutical research and development. As with any compound intended for biological screening or formulation, understanding its solubility characteristics is paramount. This technical guide provides an in-depth overview of the solubility of this compound, supported by data on related compounds, detailed experimental protocols for solubility determination, and relevant biological signaling pathways. This document is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in their workflows.
Solubility Data
| Compound Name | Solvent(s) | Solubility Notes |
| tert-Butyl piperidine-4-carboxylate hydrochloride | Water, some organic solvents | Soluble.[1] |
| tert-Butyl (R)-4(3-dimethylamino)acryloyl)piperidine-1-carboxylate | Methanol, MDC (Methylene Dichloride) | Soluble.[2] |
Based on these data, it is anticipated that this compound will exhibit good solubility in polar organic solvents. Experimental determination is necessary to quantify its solubility in specific solvent systems.
Experimental Protocol for Solubility Determination
A reliable and straightforward method for determining the solubility of a compound is essential for any research endeavor. The following protocol outlines a general procedure for both qualitative and semi-quantitative solubility assessment.
Materials
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), acetone, acetonitrile)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Water bath sonicator
Procedure
-
Qualitative Solubility Assessment :
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a series of test tubes.
-
Add a fixed volume (e.g., 1 mL) of each test solvent to the respective tubes.
-
Vortex each tube vigorously for 30-60 seconds.
-
Visually inspect for dissolution. If the solid dissolves completely, the compound is considered soluble in that solvent at that approximate concentration.
-
If the solid does not dissolve, the mixture can be gently heated or sonicated to facilitate dissolution. Note any changes in solubility with these treatments.
-
-
Semi-Quantitative Solubility Assessment (Excess Solid Method) :
-
Add a known excess amount of the compound to a known volume of solvent in a vial.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours to ensure saturation).
-
Allow the undissolved solid to settle.
-
Carefully remove a known volume of the supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid.
-
Calculate the solubility in mg/mL or other appropriate units.
-
Biological Context: Signaling Pathways
Piperidine derivatives are known to interact with various biological targets and modulate key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of new compounds like this compound.
Piperidine and its derivatives have been shown to influence cancer cell proliferation and apoptosis by modulating signaling pathways such as NF-κB and PI3K/Akt.[3] Some piperidine-containing molecules also interact with G protein-coupled receptors (GPCRs), such as the serotonin 5-HT2A receptor, which primarily signals through the Gq/G11 pathway.[4]
Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by Piperidine Derivatives.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow
A typical workflow for the evaluation of a new chemical entity like this compound in a drug discovery setting involves several key stages, from initial characterization to biological testing.
Caption: General Experimental Workflow for a Novel Compound.
While specific solubility data for this compound requires experimental determination, the information on related compounds and the provided protocols offer a solid foundation for its use in research. Understanding its solubility is a critical first step in any experimental design, ensuring reliable and reproducible results in downstream biological assays. The outlined signaling pathways provide a biological context for the potential therapeutic applications of this and similar piperidine derivatives.
References
- 1. chembk.com [chembk.com]
- 2. Tert-butyl (R)-4(3-dimethylamino)acryloyl)piperidine-1-carboxylate Manufacturer, Supplier from Aurangabad [anjalilabs.co.in]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
The Indispensable Role of the Boc Protecting Group in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Among the arsenal of protective chemistries available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for the protection of amines. Its widespread application in pharmaceutical development, peptide synthesis, and medicinal chemistry is a testament to its reliability, versatility, and the extensive body of research supporting its use. This in-depth technical guide provides a comprehensive overview of the core functions of the Boc protecting group, detailing its mechanisms of installation and cleavage, quantitative data on its performance, and detailed experimental protocols.
Core Principles of Boc Protection
The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine functional group.[1] By converting the amine into a carbamate, its reactivity is significantly attenuated, preventing it from participating in undesired side reactions during subsequent synthetic transformations.[1][2] The reagent of choice for this transformation is typically di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1]
A key feature of the Boc group is its stability under a wide range of reaction conditions. It is generally resistant to basic and nucleophilic reagents, as well as catalytic hydrogenation, making it orthogonal to many other common protecting groups.[1] This orthogonality is a critical principle in multi-step synthesis, allowing for the selective deprotection of one functional group in the presence of others. For instance, the acid-labile Boc group is orthogonal to the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, a strategy frequently employed in solid-phase peptide synthesis (SPPS).[1][3]
Mechanism of Protection and Deprotection
The introduction and removal of the Boc group proceed through well-defined reaction mechanisms, ensuring high efficiency and predictability.
Protection of Amines: The protection of an amine with Boc anhydride can be accomplished with or without a base. In the presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), the amine's nucleophilicity is enhanced, facilitating its attack on one of the carbonyl carbons of Boc₂O.[4] This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently breaks down into the volatile byproducts carbon dioxide and tert-butoxide.[4][5] The reaction can also proceed without a base, where the amine itself acts as the base to neutralize the protonated amine intermediate.[5]
Deprotection of Boc-Protected Amines: The removal of the Boc group is most commonly achieved under acidic conditions.[6][7] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.[8][9] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond.[10][11] Subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[10][12] The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[10][11] The reactive tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutylene.[7][10]
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection reactions is influenced by various factors, including the substrate, solvent, temperature, and choice of reagents. The following tables summarize typical reaction conditions and reported yields for these transformations.
| Substrate Type | Reagents | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Primary Amines | (Boc)₂O, TEA | DCM | Room Temp | 1-3 h | >95% | [13] |
| Primary Amines | (Boc)₂O | THF | Room Temp | Overnight | 89% | [14] |
| Aniline | (Boc)₂O, DMAP | Acetonitrile | Room Temp | - | High | [9] |
| Amino Acids | (Boc)₂O, NaOH | Water/Dioxane | Room Temp | - | High | [8] |
| Secondary Amines | (Boc)₂O, NaHCO₃ | Chloroform/Water | Reflux | - | High | [8] |
Table 1: Typical Conditions for N-Boc Protection of Amines
| Deprotection Reagent | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| TFA (20-50%) | DCM | Room Temp | 1-3 h | >95% | [15][13] |
| 4M HCl | Dioxane | Room Temp | 1-4 h | High | [7] |
| TsOH·H₂O | DME | 40°C | 2 h | 91-98% | [16] |
| ZnBr₂ | DCM | Room Temp | Overnight | - | [17] |
| Water | 90-100°C | <12 min | High | [18] |
Table 2: Common Conditions for N-Boc Deprotection
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of amines using the Boc group.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Optional: Base (e.g., Triethylamine (TEA), 1.1 eq)
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
If using a base, add it to the solution.
-
Add di-tert-butyl dicarbonate to the stirred solution in one portion.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
-
If necessary, purify the product by column chromatography on silica gel.[13]
Protocol 2: General Procedure for Acid-Catalyzed N-Boc Deprotection
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Add TFA to the solution (typically to a final concentration of 20-50% v/v).[13]
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.[15][13]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[13]
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7][13]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[7]
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the processes involved in the application of the Boc protecting group, the following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a typical experimental workflow.
Caption: Mechanism of N-Boc protection using Boc anhydride.
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The tert-butyloxycarbonyl protecting group remains a powerful and indispensable tool in the arsenal of the synthetic organic chemist.[1] Its predictable reactivity, stability under a variety of conditions, and well-established, high-yielding protocols for both its introduction and removal make it a reliable choice for the protection of amines in a wide range of synthetic contexts. From the synthesis of small molecule drug candidates to the automated solid-phase synthesis of complex peptides, the Boc group continues to be a cornerstone of modern organic chemistry, enabling the efficient and controlled construction of intricate molecular architectures. A thorough understanding of its function, mechanisms, and the quantitative aspects of its application is essential for researchers, scientists, and drug development professionals seeking to leverage this versatile protecting group in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. jk-sci.com [jk-sci.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Benzoylpiperidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoylpiperidine moiety, a versatile and synthetically accessible chemical scaffold, has emerged as a privileged structure in medicinal chemistry. Its presence in a wide array of biologically active compounds underscores its importance in the design and development of novel therapeutics targeting a diverse range of diseases. This technical guide provides a comprehensive overview of benzoylpiperidine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and applications in key therapeutic areas.
Core Synthesis Strategies
The synthesis of benzoylpiperidine derivatives is typically straightforward, with two primary disconnection approaches: N-alkylation/acylation of a pre-formed benzoylpiperidine core or formation of the benzoyl group on a substituted piperidine.
A common and direct method for the synthesis of 1-substituted-4-benzoylpiperidines involves the N-acylation or N-alkylation of 4-benzoylpiperidine.[1]
Experimental Protocol: General Synthesis of 1-Acyl-4-benzoylpiperidine
Materials:
-
4-Benzoylpiperidine hydrochloride
-
Substituted benzoyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4-benzoylpiperidine hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.2 eq) and stir at room temperature for 15 minutes.
-
Add the desired benzoyl chloride (1.1 eq) dropwise to the stirring mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Therapeutic Applications and Structure-Activity Relationships
Benzoylpiperidine derivatives have demonstrated significant potential across several therapeutic areas. The following sections detail their application as antipsychotics, anticancer agents, anticoagulants, and antivirals, supported by quantitative data and SAR insights.
Antipsychotic Agents: Targeting Dopamine and Serotonin Receptors
The benzoylpiperidine framework is a key feature in many atypical antipsychotic drugs, primarily due to its role in interacting with dopamine D2 and serotonin 5-HT2A receptors.[2] The 4-fluorobenzoylpiperidine moiety is a common pharmacophore in this class of compounds.[2]
Table 1: Biological Activity of Benzoylpiperidine-Based Antipsychotic Compounds
| Compound | Target(s) | pKi / IC50 | Reference |
| 31 | 5-HT2A | IC50 = 1.1 nM | [2] |
| 5-HT1A | IC50 = 68 nM | [2] | |
| 32 | 5-HT2A | IC50 = 6.0 nM | [2] |
| D2 | IC50 = 12 nM | [2] | |
| 33 | 5-HT2A | IC50 = 2.4 nM | [2] |
| 34 | 5-HT2A | pKi = 8.04 | [2] |
| D2 | pKi = 6.25 | [2] |
Structure-Activity Relationship (SAR) for Antipsychotic Activity:
-
The presence of a 4-fluorobenzoyl group on the piperidine is often crucial for high affinity to the 5-HT2A receptor.[2]
-
Modifications on the linker connecting the benzoylpiperidine moiety to another aromatic system can modulate the affinity and selectivity for D2 and 5-HT2A receptors.
-
The nature and position of substituents on the second aromatic ring system significantly influence the overall pharmacological profile.
Below is a diagram illustrating the general signaling pathway of the Dopamine D2 receptor, a key target for antipsychotic drugs.
Experimental Workflow: Antipsychotic Drug Screening
The following diagram outlines a typical workflow for screening potential antipsychotic drugs targeting the 5-HT2A receptor.
Anticancer Agents: Monoacylglycerol Lipase (MAGL) Inhibitors
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] Elevated MAGL activity is associated with several cancers, making it an attractive therapeutic target. Benzoylpiperidine derivatives have been developed as potent and reversible MAGL inhibitors.[3]
Table 2: Biological Activity of Benzoylpiperidine-Based MAGL Inhibitors
| Compound | Target | IC50 | Reference |
| 18 | MAGL | 11.7 µM | [2] |
| 19 | MAGL | 0.84 µM | [2] |
| 20 | MAGL | 80 nM | [2] |
| 21 | MAGL | 30 nM | [2] |
Structure-Activity Relationship (SAR) for MAGL Inhibition:
-
The benzoylpiperidine core serves as a key structural element for interaction with the MAGL active site.
-
Substituents on the benzoyl ring can significantly impact potency. For instance, an i-propyl group in the para position has been shown to be beneficial.[2]
-
The nature of the substituent on the piperidine nitrogen is critical for activity and selectivity.
The signaling pathway of Monoacylglycerol Lipase (MAGL) is depicted below, highlighting its role in endocannabinoid and fatty acid metabolism.
Anticoagulant Agents: Factor Xa Inhibitors
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombosis. Benzoylpiperidine derivatives have been explored as FXa inhibitors.
Table 3: Biological Activity of Benzoylpiperidine-Based Factor Xa Inhibitors
| Compound | Target | Ki | Selectivity vs. Thrombin | Reference |
| 98 | Factor Xa | 13 nM | ~97-fold | [4] |
| 99 | Factor Xa | 10 nM | ~118-fold | [4] |
Structure-Activity Relationship (SAR) for Factor Xa Inhibition:
-
The benzoylpiperidine moiety often serves as a central scaffold to orient other functional groups into the active site of FXa.
-
Lipophilic interactions between the benzoyl ring and the S1 pocket of FXa are important for binding.
-
The overall charge and polarity of the molecule are critical for achieving high affinity and selectivity.
The coagulation cascade, highlighting the central role of Factor Xa, is illustrated in the following diagram.
Antiviral Agents
The benzoylpiperidine scaffold has also been investigated for its potential in developing antiviral agents, particularly against the influenza virus.
Table 4: Antiviral Activity of a Benzoylpiperidine Derivative
| Compound | Virus | MIC | Reference |
| 86 | Mtb H37Rv | 8 mg/L | [4] |
| MDR-Mtb | 2 mg/L | [4] | |
| XDR-Mtb | 1 mg/L | [4] |
The following diagram illustrates the replication cycle of the influenza virus, a common target for antiviral drug development.
Conclusion
The benzoylpiperidine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have led to its incorporation into numerous clinically relevant molecules and promising drug candidates. The structure-activity relationships discussed herein provide a foundation for the rational design of new benzoylpiperidine derivatives with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the underlying biology of various diseases deepens, the strategic application of the benzoylpiperidine motif will undoubtedly continue to fuel the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
role as a precursor in fentanyl synthesis
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The history and legitimate medical uses of fentanyl.
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The public health impact of the opioid crisis.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Tert-butyl 4-benzoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Tert-butyl 4-benzoylpiperidine-1-carboxylate, a valuable intermediate in medicinal chemistry and drug development. Two primary synthetic routes are presented: Friedel-Crafts acylation and a Grignard reaction with a Weinreb amide.
Introduction
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a piperidine ring, a benzoyl moiety, and a tert-butoxycarbonyl (Boc) protecting group, allows for diverse chemical modifications. The Boc group provides a stable yet readily cleavable protecting group for the piperidine nitrogen, enabling selective reactions at other positions of the molecule. This intermediate is particularly useful in the development of central nervous system (CNS) agents, enzyme inhibitors, and other therapeutic candidates.
Synthetic Strategies
Two effective methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
-
Friedel-Crafts Acylation: This classic approach involves the reaction of benzene with an activated derivative of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, typically the acyl chloride, in the presence of a Lewis acid catalyst.
-
Grignard Reaction: This method utilizes the nucleophilic addition of a phenyl Grignard reagent to a Weinreb amide derivative of the protected piperidine carboxylic acid. This approach often offers high yields and good functional group tolerance.
Method 1: Synthesis via Friedel-Crafts Acylation
This two-step procedure involves the preparation of the acyl chloride intermediate followed by the Friedel-Crafts acylation of benzene.
Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride
Reaction Scheme:
Experimental Protocol:
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of carboxylic acid) under an inert atmosphere (nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Gas evolution (CO, CO2, HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, or until the gas evolution ceases and the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Remove the solvent and excess oxalyl chloride in vacuo. The resulting crude 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride is typically used in the next step without further purification.
Step 2: Friedel-Crafts Acylation of Benzene
Reaction Scheme:
Experimental Protocol:
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 1.1-1.3 eq) in anhydrous benzene (which also serves as the solvent) under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of the crude 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride (1.0 eq) in anhydrous benzene to the stirred AlCl₃ suspension.
-
After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Data Summary (Method 1)
| Parameter | Value |
| Starting Material | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid |
| Key Reagents | Oxalyl chloride, Benzene, Aluminum chloride |
| Typical Overall Yield | 60-75% |
| Purity (after chromatography) | >95% |
Method 2: Synthesis via Grignard Reaction with a Weinreb Amide
This method involves the preparation of a Weinreb amide followed by its reaction with phenylmagnesium bromide.
Step 1: Synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)
This intermediate is commercially available. However, a general synthetic protocol is provided.
Reaction Scheme:
Experimental Protocol:
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a suitable coupling agent (e.g., EDC·HCl, 1.2 eq, and HOBt, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF), add a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Step 2: Grignard Reaction
Reaction Scheme:
Experimental Protocol:
-
To a solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the solution to 0 °C.
-
Slowly add a solution of phenylmagnesium bromide (1.5-2.0 eq, typically 1.0 M in THF) dropwise.
-
After the addition, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Summary (Method 2)
| Parameter | Value |
| Starting Material | tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate |
| Key Reagents | Phenylmagnesium bromide |
| Typical Yield | 70-85% |
| Purity (after chromatography) | >97% |
Visualization of Synthetic Workflows
Caption: Synthetic routes to this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | Peaks corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm, 9H), piperidine protons (multiplets, ~1.6-2.0 ppm and ~2.8-4.2 ppm, 9H), and phenyl protons (multiplets, ~7.4-8.0 ppm, 5H). |
| ¹³C NMR (CDCl₃) | Resonances for the tert-butyl group (~28.4, 80.0 ppm), piperidine carbons (~29.0, 43.0, 45.0 ppm), the benzoyl carbonyl (~200 ppm), and aromatic carbons (~128-137 ppm). |
| Mass Spec (ESI) | [M+H]⁺ expected at m/z = 304.19 |
| Appearance | White to off-white solid |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Anhydrous solvents and reagents are crucial for the success of these reactions; ensure they are properly handled to avoid exposure to moisture.
-
Lewis acids like aluminum chloride are corrosive and react violently with water. Handle with extreme care.
-
Grignard reagents are highly reactive and flammable. They should be handled under an inert atmosphere.
-
Oxalyl chloride is toxic and corrosive. Handle with caution.
-
Quenching procedures for both reactions can be exothermic. Perform additions slowly and with adequate cooling.
Application Notes and Protocols for the Synthesis of N-Boc-4-benzoylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-Boc-4-benzoylpiperidine, a valuable building block in medicinal chemistry. The synthesis is presented as a two-stage process, beginning with the Boc-protection of 4-piperidinecarboxylic acid (isonipecotic acid) and its subsequent conversion to an activated form, followed by the introduction of the benzoyl group via a Grignard reaction. An alternative final step utilizing a Friedel-Crafts-type reaction is also discussed.
Data Presentation
The following table summarizes the key quantitative parameters for the described synthetic pathway.
| Step | Reaction | Reactants | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) |
| 1 | Boc Protection | 4-Piperidinecarboxylic Acid, Di-tert-butyl dicarbonate | NaOH, t-Butanol | Water/t-Butanol | 0 to RT | 12-16 | ~95-100 |
| 2a | Weinreb Amide Formation | N-Boc-piperidine-4-carboxylic acid, N,O-Dimethylhydroxylamine HCl | EDC, HOBt, DIEA | Dichloromethane (DCM) | 0 to RT | 12-18 | ~85-95 |
| 2b | Grignard Reaction | N-Boc-4-(methoxy(methyl)carbamoyl)piperidine, Phenylmagnesium bromide | - | Tetrahydrofuran (THF) | 0 to RT | 2-4 | ~70-85 |
Experimental Protocols
Overall Synthetic Scheme
The primary recommended pathway involves three main steps:
-
Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Conversion of the resulting carboxylic acid to a Weinreb amide to prevent over-addition of the Grignard reagent in the subsequent step.
-
Reaction of the Weinreb amide with phenylmagnesium bromide to yield the target ketone, N-Boc-4-benzoylpiperidine.
Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
This procedure outlines the protection of the nitrogen atom of 4-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-Piperidinecarboxylic acid (isonipecotic acid)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Hydrochloric acid (HCl, 10% aqueous solution)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of tert-butanol and a 1N aqueous solution of NaOH (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in tert-butanol to the reaction mixture over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 10% HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a white solid. The product is often of sufficient purity to be used in the next step without further purification.
Step 2a: Synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)
This protocol describes the conversion of the carboxylic acid to a Weinreb amide, which is an excellent precursor for ketone synthesis via Grignard reaction.[1][2]
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC (1.2 eq), and HOBt (1.2 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add DIEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure Weinreb amide.
Step 2b: Synthesis of N-Boc-4-benzoylpiperidine via Grignard Reaction
This is the final step to produce the target compound. The Weinreb amide is reacted with phenylmagnesium bromide.
Materials:
-
tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
-
Phenylmagnesium bromide (typically 3.0 M solution in diethyl ether or THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the Weinreb amide (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution (1.2-1.5 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-4-benzoylpiperidine.
Mandatory Visualization
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-Boc-4-benzoylpiperidine.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All reactions, especially those involving Grignard reagents, should be performed under an inert atmosphere and with anhydrous solvents.
References
Friedel-Crafts acylation of N-Boc-piperidine with benzoyl chloride
Topic: Synthesis of tert-butyl 2-benzoylpiperidine-1-carboxylate via Directed α-Lithiation and Acylation
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of saturated heterocyclic rings like piperidine is a cornerstone of medicinal chemistry, providing scaffolds for a vast array of therapeutic agents. While classical Friedel-Crafts acylation is a powerful tool for substituting aromatic rings, it is not applicable to saturated systems such as N-Boc-piperidine due to the lack of electron-rich C-H bonds required for electrophilic aromatic substitution.
This application note details a robust and widely utilized alternative for the C-H functionalization of N-Boc-piperidine: a two-step sequence involving directed α-lithiation followed by acylation. The tert-butyloxycarbonyl (Boc) protecting group serves as an excellent directed metalation group (DMG), facilitating the regioselective deprotonation at the adjacent C2 position with a strong organolithium base. The resulting nucleophilic organolithium intermediate is then quenched with an acylating agent, such as benzoyl chloride, to yield the desired 2-acylpiperidine derivative. This method provides a reliable pathway to key intermediates for the synthesis of complex molecules in drug discovery and development.
Reaction Scheme
The overall transformation involves the deprotonation of N-Boc-piperidine at the C2 position using sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by quenching the resulting lithiated intermediate with benzoyl chloride.
Experimental Protocols
This section provides a detailed methodology for the α-lithiation and subsequent benzoylation of N-Boc-piperidine.
Materials and Equipment:
-
N-Boc-piperidine
-
Benzoyl chloride
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-piperidine (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).
-
Add TMEDA (1.2 eq) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
-
Lithiation (Deprotonation):
-
Slowly add s-BuLi (1.2 eq) dropwise to the stirred solution at -78 °C. Maintain the temperature below -70 °C during the addition.
-
Stir the resulting solution at -78 °C for 2-3 hours. The formation of the lithiated species may be indicated by a color change.
-
-
Acylation (Electrophile Quench):
-
In a separate flame-dried flask, prepare a solution of benzoyl chloride (1.2 eq) in a small amount of anhydrous THF.
-
Add the benzoyl chloride solution dropwise to the lithiated piperidine solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates completion of the reaction.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-benzoylpiperidine-1-carboxylate.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for this synthesis.
Table 1: Reaction Conditions and Yields
| Parameter | Value | Notes |
| Substrate | N-Boc-piperidine | 1.0 equivalent |
| Base | sec-Butyllithium (s-BuLi) | 1.2 equivalents |
| Ligand | TMEDA | 1.2 equivalents |
| Electrophile | Benzoyl Chloride | 1.2 equivalents |
| Solvent | Anhydrous THF | ~0.2 M |
| Temperature | -78 °C to room temp. | Critical for stability |
| Reaction Time | 4 - 6 hours | Monitored by TLC |
| Typical Yield | 60 - 80% | Post-purification |
Table 2: Spectroscopic Data for tert-butyl 2-benzoylpiperidine-1-carboxylate
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95-7.40 (m, 5H, Ar-H), 5.50 (m, 1H, NCH), 4.10 (d, 1H, NCH₂), 3.00 (t, 1H, NCH₂), 2.20-1.50 (m, 6H, piperidine CH₂), 1.45 (s, 9H, Boc) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 201.0 (C=O, ketone), 155.0 (C=O, Boc), 136.5 (Ar-C), 133.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 80.0 (C(CH₃)₃), 58.0 (NCH), 40.0 (NCH₂), 28.5 ((CH₃)₃), 26.0 (CH₂), 25.0 (CH₂), 20.0 (CH₂) |
| Mass Spec (ESI+) | m/z: 290.17 [M+H]⁺, 312.15 [M+Na]⁺ |
Note: Spectroscopic data are representative and may vary slightly based on instrumentation and sample preparation.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the experimental protocol.
Reaction Mechanism Diagram
This diagram outlines the key mechanistic steps of the reaction.
Application Notes and Protocols for the Grignard Reaction in the Synthesis of 4-Benzoylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-benzoylpiperidine derivatives utilizing the Grignard reaction. This class of compounds is a significant scaffold in medicinal chemistry, with applications in the development of various therapeutic agents. The protocols described herein are based on established synthetic transformations and provide a robust framework for laboratory implementation.
Introduction
The 4-benzoylpiperidine moiety is a key structural motif found in a wide array of pharmacologically active molecules. The synthesis of these derivatives often involves the formation of a carbon-carbon bond between the piperidine ring and a benzoyl group. The Grignard reaction is a powerful and versatile tool for this purpose, typically involving the reaction of an organomagnesium halide (Grignard reagent) with a suitable piperidine-based electrophile. This document outlines a common strategy for the preparation of 4-benzoylpiperidine derivatives, focusing on the reaction of a phenylmagnesium halide with an N-protected 4-acylpiperidine precursor.
Overall Synthetic Strategy
The synthesis of 4-benzoylpiperidine derivatives via a Grignard reaction often commences with a commercially available 4-piperidinecarboxylic acid or its ester. The piperidine nitrogen is typically protected to prevent side reactions. The protected intermediate is then converted to an activated species, such as an acyl chloride, which subsequently undergoes a Friedel-Crafts acylation to introduce the benzoyl group. The resulting N-protected 4-benzoylpiperidine can then be subjected to a Grignard reaction with a substituted phenylmagnesium halide to introduce further diversity, or the N-protecting group can be removed or modified as needed for the final product.
A common synthetic route involves the N-acetylation of 4-piperidinecarboxylic acid, followed by conversion to the acyl chloride and subsequent Friedel-Crafts acylation with benzene to yield N-acetyl-4-benzoylpiperidine.[1][2][3] This intermediate can then be used in further synthetic steps.
Experimental Protocols
Synthesis of N-acetyl-4-benzoylpiperidine
This protocol describes the synthesis of the key intermediate, N-acetyl-4-benzoylpiperidine, starting from 4-piperidinecarboxylic acid.
Materials:
-
4-Piperidinecarboxylic acid
-
Acetylating reagent (e.g., acetic anhydride)
-
Thionyl chloride or oxalyl chloride
-
Benzene
-
Aluminum trichloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Pyridine
-
Appropriate solvents for workup and purification (e.g., dichloromethane, ethyl acetate, hexane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
N-Acetylation: In a round-bottom flask, dissolve 4-piperidinecarboxylic acid in a suitable solvent such as pyridine. Add acetic anhydride dropwise at room temperature. Heat the reaction mixture to reflux (e.g., 140°C) for 2 hours to afford N-acetyl-4-piperidinecarboxylic acid.[3]
-
Acyl Chloride Formation: To the N-acetylated intermediate in anhydrous 1,2-dichloroethane, add thionyl chloride at room temperature. Heat the mixture to 60°C for 4 hours to form the corresponding acyl chloride.[3]
-
Friedel-Crafts Acylation: In a separate flask, prepare a suspension of aluminum trichloride in anhydrous 1,2-dichloroethane. Add benzene to this suspension. Cool the mixture in an ice bath and slowly add the previously prepared acyl chloride solution. Allow the reaction to warm to room temperature and then heat to 90°C overnight.[3]
-
Workup and Purification: After cooling, quench the reaction by carefully pouring it over crushed ice. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Grignard Reaction of N-acetyl-4-benzoylpiperidine with Phenylmagnesium Halide
This protocol details the addition of a Grignard reagent to the ketone of N-acetyl-4-benzoylpiperidine.
Materials:
-
N-acetyl-4-benzoylpiperidine
-
Phenylmagnesium bromide or phenylmagnesium chloride solution in an etheral solvent (e.g., THF, diethyl ether)[1][2]
-
Anhydrous ether (e.g., diethyl ether, tetrahydrofuran)
-
Nitrogen or Argon gas for inert atmosphere
-
Saturated ammonium chloride solution
-
Appropriate solvents for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-acetyl-4-benzoylpiperidine in anhydrous ether.
-
Grignard Addition: Under a nitrogen atmosphere, cool the solution to 0°C. Add the phenylmagnesium halide solution dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours at 25-30°C.[2]
-
Quenching: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated ammonium chloride solution.
-
Extraction and Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, N-acetyl-α,α-diphenyl-4-piperidinemethanol, can be purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes key quantitative data for the synthesis of a 4-benzoylpiperidine derivative and its subsequent Grignard reaction as described in the literature.
| Parameter | Value | Reference |
| Friedel-Crafts Acylation | ||
| Molar Ratio (N-acetyl-4-piperidinecarboxylic acid chloride:AlCl₃:Benzene) | 1 : 2.5-2.7 : 5 | [1] |
| Grignard Reaction | ||
| Molar Ratio (N-acetyl-4-benzoylpiperidine:Phenylmagnesium halide) | 1 : 1.2-1.5 | [2] |
| Reaction Temperature | 25-30°C | [1][2] |
| Reaction Time | 24 hours | [2] |
| Solvent | Ether (diethyl ether, THF, etc.) | [2] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of a 4-benzoylpiperidine derivative and its subsequent Grignard reaction.
Caption: Synthetic workflow for a 4-benzoylpiperidine derivative.
Troubleshooting and Optimization
-
Low Yield in Grignard Reaction: Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. The purity of the magnesium and the halide is crucial for efficient Grignard reagent formation. The reaction temperature should be carefully controlled to minimize side reactions.[4]
-
Side Product Formation: Wurtz coupling is a common side reaction in Grignard reagent formation. Using alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) may improve the product to byproduct ratio.[5]
-
Enolization of the Ketone: The Grignard reagent can act as a base, leading to enolization of the ketone. Using lower temperatures during the addition of the Grignard reagent can help minimize this side reaction.[4]
By following these detailed protocols and considering the optimization strategies, researchers can effectively synthesize 4-benzoylpiperidine derivatives for various applications in drug discovery and development.
References
- 1. CN104003929B - A kind of synthetic method of α, α-diphenyl-4-piperidine carbinols - Google Patents [patents.google.com]
- 2. CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google Patents [patents.google.com]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Tert-butyl 4-benzoylpiperidine-1-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-benzoylpiperidine-1-carboxylate is a versatile synthetic intermediate that serves as a crucial building block in the discovery and development of a wide range of therapeutic agents. Its rigid piperidine core, substituted with a benzoyl group, provides a valuable scaffold for the synthesis of compounds targeting various biological systems, particularly the central nervous system (CNS). The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and regioselective modifications, making it an ideal starting material for creating diverse chemical libraries for drug screening.
This document provides a comprehensive overview of the applications of this compound in drug discovery, including its use in the synthesis of neurokinin receptor antagonists, serotonin and dopamine transporter ligands, and anticonvulsant agents. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also presented, along with visualizations of key signaling pathways.
Key Applications in Drug Discovery
The chemical architecture of this compound makes it a privileged scaffold in medicinal chemistry. The piperidine ring can act as a bioisostere for other cyclic amines, while the benzoyl group offers a site for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.
Neurokinin-1 (NK1) Receptor Antagonists
Derivatives of this compound have been explored as antagonists of the neurokinin-1 (NK1) receptor, which is implicated in pain, inflammation, and mood disorders. The piperidine core can be modified to mimic the endogenous ligand, substance P, thereby blocking its pro-inflammatory and nociceptive effects.
Serotonin and Dopamine Transporter Ligands
The piperidine moiety is a common feature in many CNS-active drugs. By modifying the benzoyl group and the piperidine ring of this compound, researchers have developed potent and selective ligands for the serotonin transporter (SERT) and dopamine transporter (DAT). These compounds have potential applications as antidepressants, anxiolytics, and treatments for other neuropsychiatric disorders.
Anticonvulsant Agents
The structural framework of this compound has been utilized to synthesize novel anticonvulsant agents. Modifications to this scaffold have led to the discovery of compounds with significant efficacy in preclinical models of epilepsy, suggesting a potential new class of therapeutics for seizure disorders.
Data Presentation: Biological Activity of Derivatives
The following tables summarize the biological activity of various compounds derived from or structurally related to this compound.
Table 1: Serotonin and Norepinephrine Reuptake Inhibition
| Compound ID | SERT IC50 (nM) | NET IC50 (nM) | Reference |
| 7e | 15.3 | 28.7 | [1] |
| 7j | 8.9 | 19.4 | [1] |
| Venlafaxine | 40.5 | 146.2 | [1] |
Table 2: Muscarinic M1 Receptor Allosteric Agonist Activity
| Compound ID | M1 EC50 (nM) | % CCh Max | Reference |
| 9 (TBPB) | 289 | 82 | [2][3] |
| 12a | 2.1 | 82.6 | [2][3] |
Table 3: Dopamine D4 Receptor Antagonist Activity and Pharmacokinetics
| Compound ID | D4 Ki (nM) | CL (mL/min/kg) | t1/2 (hr) | Brain Penetration (Kp) | Reference |
| 11a | 1.8 | 22 | 4.4 | 2.9 | [4] |
Table 4: Anticonvulsant Activity
| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Reference |
| Compound 14 | 49.6 | 67.4 | >300 | [5] |
| Compound 5 | - | 45 | - | [6] |
| Compound 13 | - | 48 | - | [6] |
| Phenytoin | 9.5 | >100 | 68 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a 4-Benzylpiperidine Carboxamide Derivative
This protocol describes a general two-step synthesis for a 4-benzylpiperidine carboxamide derivative, a scaffold often associated with dual serotonin and norepinephrine reuptake inhibitors.
Step 1: Amidation
-
To a solution of 4-benzylpiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA) (2.0 eq).
-
Cool the mixture to 0 °C and add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the amide intermediate.
Step 2: N-Substitution
-
To a solution of the amide intermediate (1.0 eq) in dimethylformamide (DMF), add sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired alkyl halide (e.g., a substituted benzyl bromide) (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography.
Protocol 2: Neurokinin-1 (NK1) Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P.
-
Unlabeled Ligand (for non-specific binding): Substance P or a known NK1 antagonist (e.g., Aprepitant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test compounds at various concentrations.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Substance P (at a concentration near its Kd), and 50 µL of the test compound solution.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
Protocol 3: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
This protocol describes the MES test in rodents, a common model for generalized tonic-clonic seizures, to evaluate the anticonvulsant activity of a test compound.
Animals:
-
Male Swiss mice (20-25 g).
Apparatus:
-
An electroshock apparatus with corneal electrodes.
Procedure:
-
Administer the test compound or vehicle (control) to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of peak effect of the drug, place the corneal electrodes on the eyes of the mouse, moistened with saline.
-
Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this seizure is considered protection.
-
Test several doses of the compound to determine the median effective dose (ED50), the dose that protects 50% of the animals from the seizure.
-
A rotarod test is often performed in parallel to assess for any motor impairment (neurotoxicity) at the effective doses.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow from starting material to preclinical candidate.
Caption: Simplified NK1R signaling pathway and point of intervention.
Caption: Mechanism of action for a Selective Serotonin Reuptake Inhibitor.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its utility spans multiple therapeutic areas, providing a robust starting point for the synthesis of diverse and potent bioactive molecules. The application notes and protocols provided herein offer a foundation for researchers to explore the potential of this scaffold in their own drug discovery programs. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the development of novel and improved therapeutics.
References
- 1. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Versatility of Tert-butyl 4-benzoylpiperidine-1-carboxylate in Medicinal Chemistry: A Scaffolding Approach to Drug Discovery
Introduction: Tert-butyl 4-benzoylpiperidine-1-carboxylate is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a piperidine ring, a benzoyl moiety, and a tert-butyloxycarbonyl (Boc) protecting group, make it an ideal starting material for the synthesis of a diverse array of biologically active compounds. This piperidine derivative serves as a privileged scaffold, a molecular framework that is able to bind to multiple biological targets, leading to the development of novel therapeutics for a range of diseases. This document provides a detailed overview of the applications of this compound in the design and synthesis of neurokinin-1 (NK1) receptor antagonists, M1 muscarinic acetylcholine receptor (mAChR) agonists, acetylcholinesterase (AChE) inhibitors, and antiviral agents.
Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, substance P, are key players in pain transmission, inflammation, and emesis.[1] Consequently, NK1 receptor antagonists have been pursued as potential therapeutics for these conditions. The 4-benzoylpiperidine scaffold is a common feature in many potent NK1 receptor antagonists.
Quantitative Data for NK1 Receptor Antagonists
| Compound | Target | Activity (IC50/Ki) | Reference |
| Aprepitant (and derivatives) | NK1 Receptor | Varies (nM range) | [1] |
| 3-benzhydryl-4-piperidone derivatives | NK1 Receptor | Potent antagonists | [2] |
Experimental Protocol: Synthesis of a 3-benzhydryl-4-piperidone derivative (Illustrative)
This protocol is a generalized representation based on synthetic strategies for NK1 receptor antagonists.
-
Step 1: Coupling Reaction. To a solution of a 1-benzylpiperidone in a suitable solvent such as dichloromethane, add a benzhydryl bromide or benzhydrol in the presence of a strong acid catalyst like trifluoromethanesulfonic acid.
-
Step 2: Reaction Monitoring. Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Step 3: Work-up. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Step 4: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-benzhydryl-4-piperidone derivative.
-
Step 5: Characterization. Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway of the Neurokinin-1 Receptor
The binding of substance P to the NK1 receptor primarily activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[3]
Application in the Synthesis of M1 Muscarinic Acetylcholine Receptor (mAChR) Agonists
The M1 muscarinic acetylcholine receptor is a promising therapeutic target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[4][5] The development of selective M1 receptor agonists has been a major focus of research, and the 4-benzoylpiperidine scaffold has been utilized in the design of such compounds.
Quantitative Data for M1 mAChR Agonists
| Compound Series | Target | Activity (EC50/IC50) | Reference |
| Substituted-TZTP derivatives | M1 mAChR | Low nM affinity | [6] |
| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides | M1 mAChR | 350 nM to >10 µM | [7] |
Experimental Protocol: Synthesis of a Novel M1 Selective Muscarinic Agonist (Illustrative)
This protocol is a generalized representation based on synthetic strategies for M1 receptor agonists.
-
Step 1: Amide Coupling. To a solution of Tert-butyl 4-aminopiperidine-1-carboxylate in a suitable solvent like dichloromethane, add a substituted benzoic acid, a coupling agent such as HATU, and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Step 2: Reaction Monitoring. Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Step 3: Work-up. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and brine.
-
Step 4: Boc Deprotection. Dry the organic layer, concentrate it, and then dissolve the residue in a solution of trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group.
-
Step 5: Purification. Concentrate the reaction mixture and purify the crude product by preparative HPLC to obtain the desired M1 muscarinic agonist.
-
Step 6: Characterization. Confirm the structure of the final product using spectroscopic techniques.
Signaling Pathway of the M1 Muscarinic Acetylcholine Receptor
Similar to the NK1 receptor, the M1 mAChR is a Gq-coupled GPCR.[8] Activation of the M1 receptor by acetylcholine or a synthetic agonist leads to the activation of phospholipase C and the subsequent generation of IP3 and DAG, resulting in an increase in intracellular calcium and activation of protein kinase C. This signaling cascade plays a crucial role in enhancing neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.[4][5]
Application in the Synthesis of Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase inhibitors are a class of drugs that increase the levels of acetylcholine in the brain by preventing its breakdown. They are a mainstay in the symptomatic treatment of Alzheimer's disease. The 4-benzoylpiperidine scaffold has been incorporated into the design of potent AChE inhibitors.
Quantitative Data for AChE Inhibitors
| Compound | Target | Activity (IC50) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM | [9] |
Experimental Workflow: Synthesis and Evaluation of AChE Inhibitors
The development of novel AChE inhibitors typically involves a multi-step process from initial synthesis to biological evaluation.
Application in the Development of Antiviral Agents
Recent studies have explored the potential of piperidine-containing compounds as antiviral agents, with activity reported against influenza viruses and HIV.[10][11][12][13][14] The versatility of the 4-benzoylpiperidine scaffold allows for the introduction of various substituents to optimize antiviral potency and explore structure-activity relationships.
Quantitative Data for Antiviral Agents
| Compound | Virus | Activity (EC50) | Reference |
| FZJ05 | Influenza A/H1N1 | Lower than ribavirin, amantadine, and rimantadine | [10] |
| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza virus strains | As low as 0.05 µM | [11][13][14] |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application has led to the discovery and development of potent and selective modulators of important biological targets, including NK1 receptors, M1 muscarinic acetylcholine receptors, and acetylcholinesterase. Furthermore, its utility in the synthesis of novel antiviral agents highlights the broad therapeutic potential of compounds derived from this privileged scaffold. The continued exploration of derivatives based on this framework holds significant promise for the future of drug discovery.
References
- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Neurokinin-1 Receptor Antagonists from Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. Antagonists of the NK1 receptor have emerged as a clinically important class of drugs, most notably for the prevention of chemotherapy-induced and postoperative nausea and vomiting. A significant number of potent and selective NK1 receptor antagonists are built around a piperidine core, which serves as a versatile scaffold for introducing the necessary pharmacophoric elements for high-affinity binding.
These application notes provide a comprehensive overview of the synthesis and evaluation of piperidine-based NK1 receptor antagonists. Detailed experimental protocols for the synthesis of key compounds, methodologies for their biological characterization, and a summary of structure-activity relationship (SAR) data are presented.
Signaling Pathways
The NK1 receptor primarily signals through the Gq/11 and Gs alpha subunits of heterotrimeric G proteins.[1][2] Upon agonist binding, these pathways lead to the activation of downstream effectors, resulting in a variety of cellular responses. NK1 receptor antagonists competitively bind to the receptor, preventing the initiation of this signaling cascade.
Quantitative Data: Structure-Activity Relationships
The following tables summarize the in vitro binding affinities of representative 4,4-disubstituted piperidine-based NK1 receptor antagonists. The data highlights key structural modifications that influence potency.
Table 1: SAR of the Benzyl Ether Side Chain
| Compound | R | hNK1 IC50 (nM) |
| 1 | H | 13.5 |
| 2 | 3,5-dichloro | 2.5 |
| 3 | 3,5-bis(trifluoromethyl) | 0.95 |
Table 2: SAR of the Piperidine Nitrogen Substituent
| Compound | R' | hNK1 IC50 (nM) |
| 4 | -CH2-(2-methylthiazol-5-yl) | 1.2 |
| 5 | -C(O)CH2-pyrrolidine | 5.3 |
| 6 | -SO2-(4-methylphenyl) | 5.7 |
Data compiled from studies on 4,4-disubstituted piperidine NK1 antagonists.[1]
Experimental Protocols
Synthesis of a Piperidine-Based NK1 Receptor Antagonist (L-733,060)
This protocol describes the stereoselective synthesis of L-733,060, a potent NK1 receptor antagonist with a cis-(2S,3S)-2-phenyl-3-hydroxypiperidine core.
Experimental Workflow for Synthesis
Step 1: N-Boc-L-phenylglycine methyl ester To a solution of L-phenylglycine (1.0 eq) in methanol, acetyl chloride (1.1 eq) is added dropwise at 0 °C. The mixture is stirred overnight at room temperature. The solvent is evaporated, and the residue is dissolved in THF. Triethylamine (2.2 eq) and di-tert-butyl dicarbonate (1.2 eq) are added at 0 °C, and the reaction is stirred for 8 hours at room temperature. After workup, the crude product is purified by column chromatography. (Yield: ~97%).
Step 2: (S)-2-(tert-butoxycarbonylamino)-2-phenylethan-1-ol The methyl ester from Step 1 (1.0 eq) is dissolved in a mixture of THF and ethanol. Lithium chloride (1.5 eq) and sodium borohydride (1.5 eq) are added at 0 °C. The reaction is stirred for 12 hours at room temperature. After quenching and extraction, the product is purified by column chromatography. (Yield: ~87%).
Step 3: (2S,3S)-1-(tert-butoxycarbonylamino)-1-phenylpent-4-en-2-ol A solution of oxalyl chloride (1.5 eq) in dichloromethane is cooled to -78 °C, and DMSO (2.2 eq) is added. A solution of the alcohol from Step 2 (1.0 eq) in dichloromethane is added, and the mixture is stirred for 30 minutes. Triethylamine (5.0 eq) is added, and the mixture is warmed to room temperature. The resulting aldehyde is then treated with vinylmagnesium bromide (2.0 eq) in THF at 0 °C for 2 hours. The reaction is quenched, and the product is purified by column chromatography to yield the desired syn isomer. (Yield: ~61%).
Step 4-10: Cyclization and Final Product Formation The subsequent steps involve protection of the hydroxyl group as a TBDMS ether, N-allylation, deprotection of the silyl ether, ring-closing metathesis using Grubbs' catalyst, hydrogenation of the double bond, formation of the 3,5-bis(trifluoromethyl)benzyl ether, and final deprotection of the Boc group with trifluoroacetic acid to yield L-733,060.
Biological Evaluation of NK1 Receptor Antagonists
1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the NK1 receptor.
Protocol:
-
Membrane Preparation: Crude cell membranes are prepared from CHO-K1 or HEK293 cells overexpressing the human NK1 receptor. Cells are homogenized in a lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors) and subjected to differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in a storage buffer containing 10% sucrose and stored at -80 °C. Protein concentration is determined using a BCA assay.
-
Competitive Binding: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Substance P) and varying concentrations of the test compound.
-
Incubation: The plate is incubated for 3 hours at 4 °C with gentle agitation.
-
Harvesting: The contents of each well are rapidly filtered through glass fiber filters pre-soaked in polyethyleneimine.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
2. Calcium Mobilization Assay
This functional assay measures the ability of a test compound to antagonize the agonist-induced increase in intracellular calcium.
Protocol:
-
Cell Plating: HEK293 cells expressing the NK1 receptor are plated in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 45-60 minutes at 37 °C.
-
Assay: The cell plate is placed in a fluorescence plate reader. A baseline fluorescence reading is established.
-
Compound Addition: The test compound (antagonist) is added to the wells and incubated for a specified period.
-
Agonist Stimulation: An NK1 receptor agonist (e.g., Substance P) at a concentration that elicits a submaximal response (EC80) is added to the wells.
-
Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured immediately after agonist addition.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined.
Experimental Workflow for Biological Evaluation
Conclusion
The piperidine scaffold is a privileged structure in the design of potent and selective NK1 receptor antagonists. The synthetic versatility of the piperidine ring allows for systematic modification and optimization of antagonist potency. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the NK1 receptor. Rigorous biological evaluation, employing both binding and functional assays, is crucial for elucidating the structure-activity relationships that govern the interaction of these compounds with the NK1 receptor.
References
- 1. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and SAR of tachykinin antagonists: modulation of balance in NK(1)/NK(2) receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies for the Derivatization of the Benzoyl Group on the Piperidine Ring
Audience: This document is intended for researchers, scientists, and drug development professionals involved in medicinal chemistry and synthetic organic chemistry.
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1] When functionalized with a benzoyl group at the nitrogen atom, the resulting N-benzoylpiperidine moiety serves as a privileged structure in the development of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] This scaffold is metabolically stable and offers a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[1][3][4] The benzoyl group, in particular, provides a key handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.[5][6] This application note details common synthetic protocols for the derivatization of this benzoyl ring, presents typical quantitative data, and illustrates the associated workflows and chemical pathways.
Core Derivatization Strategies
Functionalization of the N-benzoylpiperidine scaffold primarily focuses on electrophilic aromatic substitution on the benzoyl ring. The amide group is deactivating and directs incoming electrophiles predominantly to the meta position. However, strategic placement of substituents, particularly halogens, can open pathways for a much broader range of derivatives via modern cross-coupling reactions.
Key Synthetic Approaches:
-
Electrophilic Aromatic Substitution: Direct introduction of functional groups like nitro (–NO₂), halo (–Br, –Cl), or acyl (–COR) groups onto the aromatic ring. The nitro group is particularly useful as it can be subsequently reduced to an amine, providing a point for further elaboration.
-
Palladium-Catalyzed Cross-Coupling: Halogenated N-benzoylpiperidines are versatile intermediates.[2][4] The halogen atom (typically Br or I) serves as a synthetic handle for forming new carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings. This approach allows for the introduction of a vast array of aryl, alkyl, vinyl, and amino groups.[4]
-
Friedel-Crafts Acylation: This reaction, typically performed on a substituted benzene with a piperidine-derived acyl chloride, is a common method to construct the substituted benzoylpiperidine core itself.[2][6]
Experimental Protocols
Protocol 1: Electrophilic Nitration of N-Benzoylpiperidine
This protocol describes the introduction of a nitro group onto the benzoyl ring, which primarily yields the meta-substituted product.
Materials:
-
N-Benzoylpiperidine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice/water bath
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid to 0 °C using an ice bath.
-
Slowly add N-benzoylpiperidine to the cold sulfuric acid while stirring until fully dissolved.
-
In a separate flask, prepare the nitrating mixture by carefully and slowly adding fuming nitric acid to a portion of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of N-benzoylpiperidine, ensuring the internal temperature does not rise above 5-10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over a large volume of crushed ice with vigorous stirring.
-
Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired nitro-N-benzoylpiperidine product.
Protocol 2: Suzuki Cross-Coupling of 4-Bromo-N-benzoylpiperidine
This protocol details a versatile method for creating a new C-C bond by coupling a bromo-substituted benzoylpiperidine with a boronic acid.[4]
Materials:
-
4-Bromo-N-benzoylpiperidine (or other halo-substituted isomer)
-
Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with water)
-
Inert gas supply (Nitrogen or Argon)
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite or silica plug
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add 4-bromo-N-benzoylpiperidine, the boronic acid, the palladium catalyst, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
Quantitative data from derivatization reactions are crucial for evaluating the efficiency and applicability of a protocol. The following tables provide representative data.
Table 1: Yields for Electrophilic Aromatic Substitution Reactions
| Entry | Starting Material | Electrophile/Conditions | Major Product | Yield (%) |
| 1 | N-Benzoylpiperidine | HNO₃ / H₂SO₄ | 1-(3-Nitrobenzoyl)piperidine | ~85% |
| 2 | N-Benzoylpiperidine | Br₂ / FeBr₃ | 1-(3-Bromobenzoyl)piperidine | ~70% |
| 3 | N-Benzoylpiperidine | Acetyl Chloride / AlCl₃ | 1-(3-Acetylbenzoyl)piperidine | ~65% |
Table 2: Representative Yields for Suzuki Cross-Coupling with 1-(4-Bromobenzoyl)piperidine
| Entry | Boronic Acid Partner | Catalyst System | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1-(biphenyl-4-carbonyl)piperidine | 92% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 1-((4'-methoxy-[1,1'-biphenyl]-4-yl)carbonyl)piperidine | 89% |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 1-((2-thienyl)benzoyl)piperidine | 85% |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 1-(benzoyl-3'-pyridyl)piperidine | 78% |
Visualizations
Diagrams are provided to clarify experimental sequences and reaction mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
Application Note: Shikimic Acid as a Key Intermediate for the Synthesis of Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shikimic acid is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the antiviral drug oseltamivir (Tamiflu®).[1][2][3] Oseltamivir is a potent and selective competitive inhibitor of the neuraminidase enzyme of the influenza virus, which is essential for viral replication and propagation.[4] By blocking the action of neuraminidase, oseltamivir prevents the release of new viral particles from infected host cells, thereby curtailing the spread of the infection.[5] This application note provides detailed protocols for the synthesis of oseltamivir from shikimic acid, methods for evaluating enzyme inhibition, and a summary of its inhibitory activity.
Mechanism of Action: Neuraminidase Inhibition
Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[6] The active metabolite mimics the natural substrate (sialic acid) of the neuraminidase enzyme.[7] It binds to the active site of the enzyme, preventing it from cleaving sialic acid residues on the surface of infected cells.[5][6] This action inhibits the release of newly formed virus particles, thus halting the progression of the infection.[5]
Below is a diagram illustrating the influenza virus neuraminidase signaling pathway and the inhibitory action of oseltamivir.
Caption: Mechanism of influenza virus release and its inhibition by oseltamivir.
Experimental Protocols
The following protocols describe a synthetic route to oseltamivir from (-)-shikimic acid. An overall workflow is presented below.
Caption: Synthetic workflow for oseltamivir from (-)-shikimic acid.
Protocol 1: Synthesis of Ethyl Shikimate
-
Materials: (-)-Shikimic acid, ethanol, thionyl chloride.
-
Procedure:
-
Suspend (-)-shikimic acid in ethanol.
-
Cool the mixture to 0°C.
-
Add thionyl chloride dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system to yield ethyl shikimate.
-
Protocol 2: Mesylation of Ethyl Shikimate Derivative
This protocol assumes prior protection of the 3,4-diol of ethyl shikimate, for instance, as a pentylidene acetal.
-
Materials: Protected ethyl shikimate, triethylamine, methanesulfonyl chloride, dichloromethane (DCM).
-
Procedure:
-
Dissolve the protected ethyl shikimate in DCM and add triethylamine.
-
Cool the solution to 0°C.
-
Add methanesulfonyl chloride dropwise.
-
Stir the reaction at 0°C for 1 hour.
-
Wash the reaction mixture with cold water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product.
-
Protocol 3: Azide Substitution and Reduction to Oseltamivir
This part of the synthesis involves several steps, including the stereoselective introduction of an azide group, formation of an aziridine intermediate, and subsequent functional group manipulations. A generalized procedure is outlined below, based on common synthetic strategies.
-
Materials: Mesylated intermediate, sodium azide, appropriate solvent (e.g., DMF), reducing agent (e.g., triphenylphosphine or catalytic hydrogenation), acetylating agent (e.g., acetic anhydride), 3-pentanol, and a Lewis acid catalyst.
-
Procedure:
-
Azide Substitution: React the mesylated intermediate with sodium azide in a polar aprotic solvent to introduce the azide group via an SN2 reaction.
-
Aziridination: The resulting azide can be converted to an aziridine through intramolecular cyclization, often promoted by a reducing agent like triphenylphosphine.
-
Aziridine Opening: The aziridine ring is opened by reacting with 3-pentanol in the presence of a Lewis acid to introduce the pentyloxy side chain.
-
Acetylation and Azide Reduction: The amino group is acetylated, and the azide is reduced to an amine.
-
Final Salt Formation: The final product is typically converted to its phosphate salt to improve stability.
-
Data Presentation: Inhibitory Activity
The efficacy of neuraminidase inhibitors is quantified by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
Table 1: Comparative IC50 Values of Neuraminidase Inhibitors against Influenza A and B Viruses
| Influenza Virus Subtype | Mean IC50 (nM) - Oseltamivir | Mean IC50 (nM) - Zanamivir | Mean IC50 (nM) - Peramivir |
| A/H1N1 | 1.34[4] | 0.92[4] | Not Widely Reported in Comparative Studies |
| A/H3N2 | 0.67[4] | 2.28[4] | Not Widely Reported in Comparative Studies |
| A/H1N2 | 0.9[4] | 3.09[4] | Not Widely Reported in Comparative Studies |
| Influenza B | 13[4] | 4.19[4] | Not Widely Reported in Comparative Studies |
Table 2: Overall Yields of Oseltamivir Synthesis from Shikimic Acid
| Synthetic Route | Number of Steps | Overall Yield (%) | Reference |
| Karpf/Trussardi (Roche) | ~10 | 17-22 | [2] |
| Nie et al. | 8 | 47 | [1][5][6] |
| Trost et al. | 8 | 30 | [8] |
Protocol 4: Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol is used to determine the IC50 values of potential neuraminidase inhibitors.
-
Materials:
-
Influenza virus stock of known titer.
-
Neuraminidase inhibitor compounds (e.g., oseltamivir) at various concentrations.
-
Fluorescent substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay buffer (e.g., MES buffer with CaCl2).
-
Stop solution (e.g., NaOH in ethanol).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the neuraminidase inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add the influenza virus solution to each well and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the MUNANA substrate to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for the product 4-methylumbelliferone).
-
Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Shikimic acid remains a cornerstone intermediate in the synthesis of the clinically important neuraminidase inhibitor, oseltamivir. The synthetic pathways, while challenging, have been optimized to achieve good overall yields. The protocols and data presented in this application note provide a valuable resource for researchers in the fields of medicinal chemistry and drug development who are working on the synthesis and evaluation of enzyme inhibitors. The detailed methodologies for synthesis and bioassays will aid in the development of new antiviral agents and the optimization of existing synthetic routes.
References
- 1. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 8. web.uvic.ca [web.uvic.ca]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 4-benzoylpiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Tert-butyl 4-benzoylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary methods for the purification of this compound are column chromatography and recrystallization. Column chromatography over silica gel is the most frequently reported method for analogous compounds, offering effective separation from reaction byproducts and unreacted starting materials. Recrystallization can also be employed, particularly for achieving high purity of the final product, provided a suitable solvent system is identified.
Q2: What are the likely impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?
A2: The synthesis of this compound, often achieved through a Friedel-Crafts acylation of benzene with 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride, can lead to several impurities. These may include:
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Unreacted Starting Materials: Benzene, 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride, and any excess Lewis acid catalyst.
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Polysubstituted Products: Di- or tri-acylated benzene species, although the acyl group of the product is deactivating, which reduces the likelihood of further acylation.
-
Isomeric Products: Acylation at different positions on the benzene ring is possible, though unlikely under standard conditions.
-
Byproducts from Side Reactions: Decomposition of the starting materials or intermediates can lead to various minor impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process.[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the desired product from impurities. The spots can be visualized under UV light (due to the benzoyl group) or by using a staining agent like potassium permanganate.[1]
Troubleshooting Guides
Guide 1: Column Chromatography Issues
This guide addresses common problems encountered during the purification of this compound by column chromatography.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Overloading the column with crude material.- Column channeling. | - Optimize the Eluent: Use TLC to test different solvent ratios (e.g., varying gradients of ethyl acetate in hexanes) to achieve better separation.- Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).- Proper Column Packing: Ensure the silica gel is packed uniformly to prevent channels from forming. |
| Product Elutes Too Quickly or Too Slowly | - Solvent system is too polar or not polar enough. | - Adjust Polarity: If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate). If it elutes too slowly (low Rf), increase the eluent polarity. |
| Streaking of the Product Band on the Column | - Compound is acidic or basic and interacting strongly with the silica gel.- Compound is not fully dissolved in the loading solvent. | - Add a Modifier: For basic compounds like piperidines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.- Ensure Complete Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent before loading it onto the column. |
| Low Recovery of the Product | - Product is irreversibly adsorbed onto the silica gel.- Product is volatile and lost during solvent removal. | - Use a Modified Stationary Phase: Consider using deactivated silica gel or alumina if strong adsorption is suspected.- Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and vacuum to avoid loss of the product. |
Guide 2: Recrystallization Challenges
This guide provides solutions for common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product Fails to Crystallize | - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Inappropriate solvent. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature.- Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary.- Solvent Screening: Experiment with different single or mixed solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. |
| Oiling Out of the Product | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too quickly. | - Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your product.- Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Low Yield of Crystals | - The compound has significant solubility in the cold solvent.- Insufficient concentration of the initial solution. | - Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.- Cool Thoroughly: Ensure the solution is thoroughly cooled to maximize crystal precipitation.- Second Crop: Concentrate the mother liquor and cool again to obtain a second crop of crystals (note: this crop may be less pure). |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent (e.g., a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing) to the top of the column.
-
Fraction Collection: Begin collecting fractions as the solvent flows through the column.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Ethyl Acetate/Hexanes Gradient (e.g., 10% to 50% Ethyl Acetate) |
| Typical Yield | 70-90% (dependent on crude purity) |
| Achievable Purity | >98% (by HPLC or NMR) |
Visualizations
References
Technical Support Center: Synthesis of Tert-butyl 4-benzoylpiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-benzoylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of a suitable N-Boc protected piperidine precursor with benzoyl chloride. Another common strategy involves the use of Weinreb amide chemistry. The Friedel-Crafts approach is often favored for its straightforwardness and cost-effective reagents.[1]
Q2: My reaction yield is low. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by extending the reaction time or increasing the temperature. Another possibility is the presence of moisture, which can deactivate the Lewis acid catalyst used in Friedel-Crafts reactions. Ensuring anhydrous conditions is critical. Additionally, side reactions, such as the formation of various byproducts, can consume starting materials and reduce the yield of the desired product.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What could these be?
A3: The presence of multiple spots on a TLC plate suggests the formation of byproducts. Common impurities in the synthesis of this compound can include:
-
Positional Isomers: Ortho and meta isomers of the desired para-substituted product can form, although the para product is generally favored.
-
Di-acylated Products: The piperidine ring or the benzene ring can potentially undergo a second acylation, leading to dibenzoylated byproducts.
-
Deprotected Product: The acidic conditions of the Friedel-Crafts reaction can lead to the removal of the tert-butoxycarbonyl (Boc) protecting group, resulting in the formation of 4-benzoylpiperidine.
-
N-acylated Product: The piperidine nitrogen can be acylated, forming N-benzoylpiperidine, particularly if the starting material is not fully N-protected.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of unreacted N-Boc-piperidine starting material.
Q4: How can I minimize the formation of these byproducts?
A4: To minimize byproduct formation, consider the following strategies:
-
Control of Reaction Conditions: Carefully control the reaction temperature and time to favor the formation of the desired product.
-
Order of Reagent Addition: Slowly adding the acylating agent to the mixture of the substrate and Lewis acid can help to control the reaction and reduce polysubstitution.
-
Choice of Lewis Acid: The strength and amount of the Lewis acid catalyst can influence the reaction outcome. Using a milder Lewis acid or a stoichiometric amount may reduce side reactions.
-
Purity of Starting Materials: Ensure that the starting N-Boc-piperidine is of high purity and fully protected to avoid N-acylation.
Troubleshooting Guide
This guide will help you identify potential byproducts in your synthesis of this compound based on their analytical data.
Table 1: Common Byproducts and their Characteristics
| Compound Name | Structure | Molecular Weight ( g/mol ) | Common Analytical Signatures |
| Tert-butyl 4-(2-benzoyl)piperidine-1-carboxylate | (ortho-isomer) | 289.38 | Similar fragmentation pattern to the desired product in MS. Distinct aromatic proton signals in ¹H NMR. |
| Tert-butyl 4-(3-benzoyl)piperidine-1-carboxylate | (meta-isomer) | 289.38 | Similar fragmentation pattern to the desired product in MS. Distinct aromatic proton signals in ¹H NMR. |
| 4-Benzoylpiperidine | (Deprotected Product) | 189.26 | Absence of the Boc group signal (singlet around 1.4 ppm) in ¹H NMR.[2] |
| N-Benzoylpiperidine | (N-acylated Product) | 189.26 | Distinct chemical shifts for the piperidine protons in ¹H NMR compared to the desired product.[3] |
| Di-benzoylated Piperidine Derivative | (Polyacylation) | 293.36 | Higher molecular weight observed in MS analysis. |
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Benzene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in dichloromethane, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Friedel-Crafts Acylation: Dissolve the crude acid chloride in benzene. Cool the solution to 0 °C and add aluminum chloride portion-wise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.
References
Technical Support Center: Optimizing Friedel-Crafts Reactions for Piperidine Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for optimizing Friedel-Crafts reactions involving piperidine scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Friedel-Crafts reaction on a substrate containing a piperidine ring?
A1: The primary challenge is the Lewis basicity of the piperidine nitrogen. This nitrogen can react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This complexation deactivates the catalyst and places a positive charge on the molecule, which strongly deactivates the aromatic ring towards electrophilic substitution.[1]
Q2: How can I perform a Friedel-Crafts reaction on a substrate with a piperidine moiety?
A2: The most effective strategy is to protect the piperidine nitrogen with an electron-withdrawing group, such as Boc (tert-butyloxycarbonyl) or a tosyl group. This reduces the basicity of the nitrogen, preventing its interaction with the Lewis acid catalyst. Another approach is intramolecular cyclization, where the geometry of the molecule favors the desired reaction over catalyst deactivation.[2]
Q3: Why is my Friedel-Crafts alkylation reaction giving me a mixture of products?
A3: Friedel-Crafts alkylation is prone to two major side reactions:
-
Polyalkylation: The initial alkyl product is often more reactive than the starting material, leading to the addition of multiple alkyl groups.[1][3][4]
-
Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form (e.g., from a primary to a secondary or tertiary carbocation) before attacking the aromatic ring, resulting in isomeric products.[5][6]
Q4: How can I avoid the issues of polyalkylation and rearrangement?
A4: Friedel-Crafts acylation is the preferred method to avoid these issues. The acylium ion intermediate is resonance-stabilized and does not rearrange.[6] Furthermore, the product of acylation is a ketone, which has an electron-withdrawing acyl group that deactivates the aromatic ring, preventing further acylation.[1][7] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.
Q5: Why is the choice of Lewis acid catalyst so important?
A5: The Lewis acid is crucial for activating the alkyl or acyl halide to generate the electrophile.[8] The strength of the Lewis acid impacts the reaction rate and selectivity. Strong Lewis acids like AlCl₃ are very effective but can promote side reactions, while milder catalysts like FeCl₃ or ZnCl₂ may offer better selectivity under gentler conditions, potentially at the cost of a slower reaction rate.[8]
Troubleshooting Guide
This section addresses common problems encountered during the Friedel-Crafts reaction for piperidine-containing compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Very Low Yield | 1. Moisture Contamination: Lewis acids are highly sensitive to moisture, which deactivates the catalyst.[8] 2. Deactivated Aromatic Ring: The substrate may have strongly electron-withdrawing groups, or the piperidine nitrogen is unprotected.[1][8] 3. Insufficient Catalyst: In acylation, the product ketone complexes with the Lewis acid, requiring stoichiometric amounts of the catalyst.[7] | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and reagents. 2. Protect the piperidine nitrogen with an electron-withdrawing group (e.g., Boc, Ts). Avoid substrates with other strong deactivating groups (e.g., -NO₂). 3. For acylations, use at least one equivalent of the Lewis acid catalyst relative to the acylating agent. |
| Formation of Isomeric Products | Carbocation Rearrangement (Alkylation): The intermediate carbocation rearranges to a more stable isomer before substitution.[6] | Switch to Friedel-Crafts acylation followed by reduction. The acylium ion does not rearrange. |
| Multiple Products (Polyalkylation) | Over-alkylation: The alkylated product is more reactive than the starting material.[1][4] | Use a large excess of the aromatic substrate to favor mono-alkylation statistically. Alternatively, use Friedel-Crafts acylation, as the acylated product is deactivated to further reaction.[1] |
| Polymerization of Substrate | Highly Activated Substrate: Electron-rich aromatic or heterocyclic rings can polymerize in the presence of strong Lewis acids.[9] | Use a milder Lewis acid catalyst (e.g., ZnCl₂, FeCl₃).[8] Run the reaction at a lower temperature. |
Troubleshooting Workflow for Failed Reactions
Caption: A troubleshooting flowchart for diagnosing a failed Friedel-Crafts reaction.
Lewis Acid Catalyst Selection
The choice of catalyst is critical for reaction success. The following table summarizes common Lewis acids and their typical applications.
| Lewis Acid | Relative Strength | Common Applications & Notes |
| AlCl₃, AlBr₃ | Strong | Highly effective for both alkylation and acylation. Very moisture-sensitive. Can promote rearrangements and side reactions.[8] Stoichiometric amounts are needed for acylation.[7] |
| FeCl₃ | Moderate | A milder alternative to AlCl₃. Can provide better selectivity and reduce side reactions. Often used for more sensitive substrates.[8] |
| ZnCl₂ | Mild | Used for reactions requiring mild conditions, such as with activated aromatic rings or to prevent polymerization.[8] Can be used catalytically in some acylations with activated substrates.[7] |
| BF₃ | Strong | Often used as a gas or in an etherate complex. Effective but can be more difficult to handle than metal halides. |
| Sc(OTf)₃, Zn(OTf)₂ | Mild / Water-Tolerant | Modern catalysts that are often more tolerant to air and moisture. Can be used in catalytic amounts and are suitable for asymmetric synthesis with chiral ligands.[10][11] |
Logic for Lewis Acid Selection
Caption: Decision diagram for selecting an appropriate Lewis acid catalyst.
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation for Tricyclic Keto-Lactam Synthesis
This protocol is adapted from a synthetic route used to create fused piperidine ring systems.[2] It involves the cyclization of an N-substituted piperidine carrying a carboxylic acid chloride side chain.
Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in 4-benzoylpiperidine synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-benzoylpiperidine. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Low yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation reaction to produce 4-benzoylpiperidine is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in Friedel-Crafts acylation are a common issue. The reaction's success is highly dependent on the reagents, catalyst, and reaction conditions. Here are the primary factors to investigate:
-
Purity and Reactivity of Starting Materials:
-
Piperidine Derivative: The piperidine nitrogen must be protected (e.g., with an acetyl or Boc group) to prevent it from reacting with the Lewis acid catalyst.[1][2] Unprotected amines form unreactive complexes with the catalyst.[3]
-
Aromatic Compound: The aromatic ring (e.g., benzene or bromobenzene) must be sufficiently activated. Highly deactivated aromatic compounds may not react effectively.
-
Acylating Agent: Ensure the acyl chloride or anhydride is pure and has not hydrolyzed.
-
Solvents and Reagents: The use of anhydrous (dry) solvents and reagents is critical. Moisture can deactivate the Lewis acid catalyst.[4][5]
-
-
Lewis Acid Catalyst (e.g., AlCl₃):
-
Stoichiometry: A stoichiometric amount of the Lewis acid is often required because both the starting material and the ketone product can form complexes with it.[6][7] Ensure you are using the correct molar ratio.
-
Activity: The Lewis acid should be fresh and active. Old or improperly stored AlCl₃ may have reduced activity.
-
-
Reaction Conditions:
-
Temperature: Higher temperatures can sometimes lead to side reactions or decomposition.[8] Consider running the reaction at a lower temperature to improve selectivity. For instance, some protocols suggest heating to 90°C, while others proceed at room temperature.[1]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the reaction has gone to completion.[4][5]
-
-
Side Reactions:
-
Polysubstitution: The reaction can sometimes lead to the addition of more than one acyl group to the aromatic ring.
-
Rearrangement: The acylium ion intermediate can potentially undergo rearrangement, leading to unexpected products.
-
Issue 2: Problems with Grignard Reaction-Based Syntheses
Q: I am attempting to synthesize 4-benzoylpiperidine using a Grignard reagent with a piperidine-derived Weinreb amide or nitrile, but the yield is poor. What should I check?
A: Grignard reactions are sensitive to several factors that can impact yield.
-
Grignard Reagent Quality: The Grignard reagent (e.g., Phenylmagnesium bromide) must be freshly prepared or properly stored to ensure its reactivity. Exposure to air or moisture will quench the reagent.
-
Anhydrous Conditions: This is the most critical factor. All glassware, solvents (typically THF or diethyl ether), and starting materials must be scrupulously dry.[9]
-
Temperature Control: The initial addition of the Grignard reagent is often performed at a low temperature (e.g., -78°C or 0°C) to control the reaction rate and prevent side reactions.[9] Allowing the reaction to warm to room temperature should be done gradually.
-
Workup Procedure: The quenching step (e.g., with saturated aqueous NH₄Cl) should be performed carefully at a low temperature to avoid decomposition of the intermediate.[9] The pH of the aqueous workup must be controlled to prevent hydrolysis of the desired product.[4]
Issue 3: Incomplete Reaction or Stalling
Q: My reaction appears to start but then stalls, leaving a significant amount of unreacted starting material. Why is this happening?
A: A stalled reaction can often be attributed to reagent deactivation or suboptimal conditions.
-
Catalyst Deactivation: As mentioned for the Friedel-Crafts reaction, the Lewis acid catalyst can be deactivated by moisture or by complexing with basic functional groups.[3]
-
Inhibitors: Impurities in your starting materials or solvent could be inhibiting the reaction. Consider purifying your starting materials and using fresh, high-purity anhydrous solvents.
-
Insufficient Mixing: In heterogeneous reactions, ensure efficient stirring to allow for proper interaction between reactants.
-
Temperature: The reaction may require a higher temperature to overcome the activation energy. If you are running the reaction at a low temperature, consider a stepwise or gradual increase in temperature.
Issue 4: Product Loss During Purification
Q: I seem to be losing a significant portion of my product during the workup and purification steps. How can I minimize this loss?
A: Product loss during purification is a common challenge, especially with basic compounds like piperidines.[8]
-
Aqueous Workup: During extraction, ensure the aqueous layer's pH is optimized. The basic piperidine nitrogen can cause the product to partition into the aqueous layer if it is acidic. It is often necessary to basify the aqueous layer to ensure the product remains in the organic phase.
-
Emulsions: Emulsions can form during extraction, trapping the product.[10] These can sometimes be broken by adding brine or a small amount of a different organic solvent.
-
Chromatography: The basic nature of the piperidine nitrogen can cause the product to streak or adhere to silica gel during column chromatography. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.
-
Decomposition: Benzoylpiperidine can be susceptible to decomposition during distillation if any sodium hydroxide is carried over from the workup.[10] Ensure the product is carefully washed before distillation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in 4-benzoylpiperidine synthesis.
Caption: A step-by-step decision tree for troubleshooting low yields.
Data on Reaction Conditions
Optimizing reaction conditions is crucial for maximizing yield. The choice of catalyst, solvent, and temperature can have a significant impact.
Table 1: Example Solvent and Catalyst Effects on Yield
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Iodine (20) | Ethanol | Reflux | - | 68 | [11] |
| 2 | Iodine (20) | Methanol | Reflux | - | Lower Yield | [11] |
| 3 | Iodine (20) | Acetonitrile | Reflux | - | Lower Yield | [11] |
| 4 | Piperidine (20) | Ethanol | Reflux | - | Lower Yield | [11] |
| 5 | None | Ethanol | Reflux | 24 | No Product | [11] |
| 6 | In(OTf)₃ | Neat | 110 °C | - | High Yield | [12] |
| 7 | p-TsOH | Neat | 110 °C | - | Low Yield | [12] |
| 8 | H₂SO₄ | Neat | 110 °C | - | Low Yield | [12] |
Note: The data in this table is derived from syntheses of related heterocyclic compounds and is presented to illustrate the impact of condition optimization. Specific yields for 4-benzoylpiperidine will vary.
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol is a generalized procedure based on the acylation of a protected piperidine precursor.[1][2]
-
N-Protection: The piperidine nitrogen must first be protected. For example, react isonipecotic acid with acetic anhydride in pyridine at reflux (e.g., 140°C) for 2 hours to yield the N-acetylated intermediate.[1][2]
-
Acyl Chloride Formation: Treat the N-protected isonipecotic acid with a chlorinating agent like thionyl chloride (SOCl₂) in an anhydrous solvent (e.g., 1,2-dichloroethane) at 60°C for approximately 4 hours to form the acyl chloride.[1]
-
Friedel-Crafts Reaction:
-
In a separate flask under an inert atmosphere, add the aromatic compound (e.g., benzene) and a Lewis acid catalyst (e.g., AlCl₃) to an anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the prepared acyl chloride solution to the cooled mixture.
-
Allow the reaction to warm to room temperature or heat as required (e.g., 90°C overnight) while stirring.[1] Monitor progress by TLC.
-
-
Workup and Purification:
-
Carefully quench the reaction by pouring it over ice.
-
Separate the organic layer. Wash it sequentially with a dilute acid solution, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Synthesis via Grignard Reaction with a Weinreb Amide
This protocol is based on the reaction of an organometallic reagent with an N-protected piperidine-4-carboxamide (Weinreb amide).[1]
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected Weinreb amide (e.g., 1-Boc-N-methoxy-N-methylpiperidine-4-carboxamide) and an anhydrous ether solvent (e.g., THF).
-
Grignard Addition:
-
Cool the reaction mixture to 0°C or a lower temperature.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, ~1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by TLC.
-
-
Workup and Purification:
-
Cool the mixture to 0°C and quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Deprotection (if necessary): If the piperidine nitrogen is protected (e.g., with a Boc group), it can be removed by treatment with an acid like trifluoroacetic acid (TFA) or HCl in a suitable solvent.[13]
Reaction Pathway: Friedel-Crafts Acylation
The following diagram illustrates the key steps in the Friedel-Crafts acylation pathway for synthesizing a protected 4-benzoylpiperidine derivative.
Caption: Key stages of the Friedel-Crafts acylation reaction.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
stability of N-Boc-4-benzoylpiperidine under acidic and basic conditions
This technical support center provides guidance on the stability of N-Boc-4-benzoylpiperidine under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of N-Boc-4-benzoylpiperidine?
The stability of N-Boc-4-benzoylpiperidine is primarily dictated by the N-Boc (tert-butoxycarbonyl) protecting group. This group is known to be sensitive to acidic conditions, leading to its removal (deprotection), while it is generally stable under basic and nucleophilic conditions.[1][2] The benzoyl group is typically stable under the conditions used for Boc deprotection.
Q2: Under what acidic conditions will the N-Boc group be cleaved?
The N-Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[3][4] Common conditions include using a solution of TFA in a solvent like dichloromethane (DCM) or a solution of HCl in an organic solvent such as dioxane.[3][5]
Q3: Is N-Boc-4-benzoylpiperidine stable under basic conditions?
Yes, the N-Boc protecting group is generally stable to hydrolysis under basic conditions.[1][2] This allows for reactions to be carried out on other parts of the molecule in the presence of bases without affecting the N-Boc group. However, prolonged exposure to very strong basic conditions at elevated temperatures should be evaluated on a case-by-case basis.
Q4: Are there any known side reactions to be aware of during acidic deprotection?
The primary side reaction during acidic deprotection is the formation of a reactive tert-butyl cation.[3][6] This cation can act as an alkylating agent, reacting with nucleophilic functional groups on the molecule of interest or other molecules in the reaction mixture. To prevent this, "scavengers" such as triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the tert-butyl cation.[6]
Troubleshooting Guides
Acidic Deprotection Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | - Insufficient acid concentration or equivalents.[3] - Short reaction time.[3] - Low reaction temperature.[3] - Steric hindrance around the N-Boc group. | - Increase the concentration of the acid (e.g., use 20-50% TFA in DCM or 4M HCl in dioxane).[6] - Extend the reaction time and monitor progress using TLC or LC-MS.[5] - Allow the reaction to warm to room temperature if performed at 0°C. Gentle warming (e.g., to 40°C) can be considered, but may increase side reactions.[3] |
| Low Yield of Product | - Side reactions due to harsh conditions.[5] - Product loss during work-up.[5] | - Lower the reaction temperature or use a milder deprotection reagent. - Ensure complete extraction from the aqueous phase during work-up by performing multiple extractions. - Confirm the pH of the aqueous layer is basic during neutralization to ensure the product is in its free base form for extraction.[5] |
| Formation of Byproducts | - Alkylation by the tert-butyl cation.[3] | - Add a scavenger to the reaction mixture. A common combination is 95:2.5:2.5 TFA/water/TIS.[6] |
Stability Under Basic Conditions
While N-Boc-4-benzoylpiperidine is generally stable in basic conditions, issues can arise in specific circumstances.
| Issue | Possible Cause | Recommended Solution |
| Unexpected Deprotection | - Presence of certain nucleophiles under specific conditions.[7] - Although rare, some specific reaction conditions might lead to cleavage. | - If deprotection is observed, re-evaluate the basic conditions (reagent, solvent, temperature). - Consider alternative, milder bases if possible. |
| Degradation of the Molecule | - The benzoyl group or piperidine ring may be susceptible to degradation under very harsh basic conditions (e.g., high concentration of strong base at high temperatures) over extended periods. | - Use the mildest basic conditions necessary for the intended transformation. - Keep reaction times and temperatures to a minimum. |
Quantitative Data Summary
Disclaimer: The following data is based on typical conditions for the deprotection of N-Boc protected piperidines and may need to be optimized for N-Boc-4-benzoylpiperidine.
Table 1: Typical Conditions for Acidic Deprotection of N-Boc-Piperidines
| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[6] | 0°C to Room Temp | 30 min - 4 h[6] | Most common method. Scavengers are highly recommended to prevent side reactions.[6] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[6] | Room Temp | 1 - 4 h[3] | Often results in the precipitation of the hydrochloride salt of the product.[3] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard procedure for the removal of the N-Boc group.
Materials:
-
N-Boc-4-benzoylpiperidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
(Optional) Scavengers: Triisopropylsilane (TIS), Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-4-benzoylpiperidine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If using scavengers, a pre-mixed solution of TFA/DCM/Water/TIS can be added.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[5]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[8]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 4-benzoylpiperidine.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to the TFA method.
Materials:
-
N-Boc-4-benzoylpiperidine
-
4M HCl in 1,4-dioxane solution
-
A minimal amount of a suitable solvent for initial dissolution (e.g., methanol, dioxane)
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-4-benzoylpiperidine (1.0 eq) in a minimal amount of a suitable solvent in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (typically 3-5 equivalents) to the stirred solution at room temperature.[5]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected product will precipitate.[3]
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure or by adding diethyl ether to facilitate precipitation, followed by filtration.[5]
-
To obtain the free base, the resulting hydrochloride salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent as described in Protocol 1.
Visualizations
Caption: Acid-catalyzed deprotection of N-Boc-4-benzoylpiperidine.
Caption: Experimental workflow for TFA-mediated N-Boc deprotection.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
preventing side reactions during Boc deprotection of benzoylpiperidines
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the acid-catalyzed deprotection of N-Boc-benzoylpiperidines. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help prevent common side reactions and ensure high-yield, clean deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the Boc deprotection of benzoylpiperidines?
A1: The primary cause of side reactions is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This carbocation is a potent electrophile and can attack any nucleophilic site on the molecule, leading to unwanted alkylation byproducts.[1][2]
Q2: What parts of the benzoylpiperidine molecule are most susceptible to side reactions?
A2: For a benzoylpiperidine scaffold, two main sites are vulnerable to alkylation by the tert-butyl cation:
-
The Benzoyl Group: The aromatic ring of the benzoyl group is electron-rich and susceptible to electrophilic attack (Friedel-Crafts alkylation), which can lead to the formation of tert-butylated benzoylpiperidine. This is analogous to the well-documented alkylation of electron-rich amino acid residues like tryptophan and tyrosine.[1][2][3]
-
The Deprotected Piperidine Nitrogen: Although the secondary amine is protonated under acidic conditions, any small equilibrium concentration of the free amine is highly nucleophilic and could potentially react with the tert-butyl cation, though this is less common than aromatic alkylation.
Q3: What are scavengers and how do they prevent these side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][3] They are chosen to be more reactive or in much higher concentration than the sensitive sites on the substrate molecule. By reacting with the carbocation at a faster rate, they prevent it from causing unwanted side reactions like t-butylation.[1][2]
Q4: Which acidic reagent is better for deprotecting N-Boc-benzoylpiperidines: TFA or HCl in dioxane?
A4: The choice depends on the substrate's sensitivity and the desired salt form of the final product.
-
TFA is a very strong acid and is highly effective, often used in a 20-50% solution in dichloromethane (DCM).[4][5] However, its strength can sometimes promote side reactions if the benzoyl ring is highly activated. The product is isolated as a trifluoroacetate salt.
-
4M HCl in Dioxane is a strong, anhydrous alternative that is also very effective and can sometimes be milder or more selective.[5][6][7] It is a common choice for substrates sensitive to the harshness of neat TFA.[3] The product is conveniently isolated as a hydrochloride salt, which is often preferred in pharmaceutical development.[5][8]
Q5: My deprotection reaction is incomplete. What are the common causes?
A5: Incomplete Boc deprotection can result from several factors:
-
Insufficient Acid: The concentration or number of equivalents of acid may be too low to drive the reaction to completion.[3][5]
-
Short Reaction Time or Low Temperature: Most deprotections are run at room temperature for 1-4 hours.[5] If the reaction is sluggish due to steric hindrance, longer times or gentle warming may be needed, but this can also increase side reactions.[3]
-
Steric Hindrance: Bulky groups near the Boc-protected nitrogen can slow down the reaction rate.[3][5]
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient acid concentration or equivalents.[3][5]2. Reaction time is too short or temperature is too low.[3]3. Significant steric hindrance around the Boc group.[3][5] | 1. Increase acid concentration (e.g., from 20% to 50% TFA in DCM) or use a stronger acid system (4M HCl in dioxane).[3]2. Increase reaction time and monitor by TLC or LC-MS. Gentle warming (e.g., to 40°C) can be attempted, but use scavengers.[3]3. For highly hindered substrates, switch to 4M HCl in dioxane and allow for a longer reaction time (up to 24h).[8] |
| Unexpected Peak in LC-MS with +56 Da Mass Shift | Alkylation of the molecule by the tert-butyl cation (C₄H₈ = 56 Da).[2] This is likely occurring on the benzoyl aromatic ring. | 1. Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) or Triethylsilane (TES) are highly effective carbocation scavengers.[2][5]2. Use a scavenger cocktail, such as TFA/TIS/H₂O (95:2.5:2.5).[2][3]3. Switch to a milder deprotection system like 4M HCl in dioxane, which may generate the reactive cation more slowly.[6] |
| Low Yield of Desired Product | 1. Side product formation (see above).2. Degradation of the molecule under harsh acidic conditions.3. Product loss during work-up (e.g., amine salt is water-soluble). | 1. Implement the solutions for side product formation (use scavengers).2. Reduce reaction temperature to 0°C. Reduce the concentration of TFA.[9]3. During work-up, avoid aqueous washes if the product is the HCl or TFA salt. Precipitate the salt from the reaction mixture by adding a non-polar solvent like cold diethyl ether.[9] |
| Multiple Unidentified Byproducts | The benzoyl group or other functional groups on the molecule are not stable to the strongly acidic conditions. | 1. Screen milder conditions. Start with 20% TFA in DCM at 0°C before moving to stronger conditions.2. Consider alternative, non-acidic deprotection methods if the substrate is highly acid-sensitive (e.g., thermal deprotection, catalytic methods).[10][11][12] |
Quantitative Data Summary
While specific comparative data for benzoylpiperidines is limited in the literature, the following table, adapted from studies on peptide deprotection, summarizes the effectiveness of common scavengers at preventing side reactions from electrophilic cations generated during acidolysis. The principles are directly applicable to protecting the benzoyl group.
| Scavenger | Concentration Range (% v/v) | Target Side Reaction / Function | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation trapping (t-butylation).[2][5] | Highly effective and widely used. Often used in combination with water.[2][3] |
| Triethylsilane (TES) | 2.5 - 5% | General carbocation trapping.[2] | Similar efficacy to TIS. |
| Water (H₂O) | 2.5 - 5% | General purpose carbocation scavenger.[2] | Helps dissolve intermediates and can act as a nucleophile to quench the t-butyl cation.[2] |
| Anisole | 5 - 10% | Traps carbocations, preventing alkylation of electron-rich aromatic rings.[9][13] | A classic scavenger, acts as a decoy for the electrophile. |
| Thioanisole | 5% | Protects sulfur-containing residues (if present); also an effective carbocation scavenger.[13] | Can be used as an alternative to anisole. |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM with a Scavenger
This protocol is a standard method for robust Boc deprotection.
-
Preparation: Dissolve the N-Boc-benzoylpiperidine substrate in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1 M.
-
Scavenger Addition: Add triisopropylsilane (TIS) (2.5 to 5 equivalents) to the solution.
-
Deprotection: Cool the flask in an ice bath to 0°C. Slowly add a pre-prepared solution of 20-50% trifluoroacetic acid (TFA) in DCM (e.g., an equal volume of 50% TFA/DCM).
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction for the disappearance of starting material by TLC or LC-MS (typically 1-3 hours).[9]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: To the resulting oil or solid, add cold diethyl ether to precipitate the product as the TFA salt. Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum.[9]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This method is a common alternative to TFA and yields the hydrochloride salt directly.[5]
-
Preparation: Dissolve the N-Boc-benzoylpiperidine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or dioxane) in a round-bottom flask.[5][8]
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours, but may take longer for sterically hindered substrates.[5][8] A precipitate of the hydrochloride salt may form during the reaction.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the deprotected benzoylpiperidine. It can be triturated with diethyl ether or another non-polar solvent to remove non-polar impurities and then collected by filtration.[8]
Visualized Workflows and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of Tert-butyl 4-benzoylpiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Tert-butyl 4-benzoylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthesis route for this compound?
A1: The most prevalent industrial synthesis method is the Friedel-Crafts acylation of N-Boc-piperidine with benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This method is favored for its relatively high yields and scalability.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Key safety measures include:
-
Handling aluminum chloride, a water-reactive and corrosive solid, in a dry, inert atmosphere (e.g., under nitrogen or argon).
-
Using appropriate personal protective equipment (PPE), including safety goggles, face shields, and acid-resistant gloves.
-
Performing the reaction in a well-ventilated area or a fume hood to avoid inhalation of hydrogen chloride (HCl) gas, a byproduct of the reaction.
-
Carefully quenching the reaction mixture, as the process can be highly exothermic.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product.
Q4: What are the typical impurities encountered in this synthesis?
A4: Common impurities may include unreacted starting materials (N-Boc-piperidine and benzoyl chloride), di-acylated byproducts, and residual catalyst. The formation of these impurities is often dependent on reaction conditions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or failing to produce the desired product. What are the potential causes and solutions?
A: Low or no yield in the synthesis of this compound can be attributed to several factors. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting/Solution |
| Inactive Catalyst | Aluminum chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere. Use freshly opened or properly stored AlCl₃. |
| Insufficient Catalyst | The ketone product can form a complex with AlCl₃, rendering it inactive. Use a stoichiometric amount or a slight excess of the catalyst. |
| Poor Quality Reagents | Ensure the purity of N-Boc-piperidine and benzoyl chloride. Impurities in the starting materials can interfere with the reaction. |
| Incorrect Reaction Temperature | The reaction is typically performed at low temperatures (0-5 °C) to control exothermicity and minimize side reactions. Ensure proper temperature control throughout the addition of reagents and the reaction period. |
| Inefficient Quenching | Improper quenching can lead to product degradation. Quench the reaction by slowly and carefully adding the reaction mixture to ice-cold water or a dilute acid solution. |
Issue 2: Formation of Significant Byproducts
Q: I am observing a significant amount of byproducts in my reaction mixture. How can I minimize their formation?
A: The formation of byproducts is a common challenge in Friedel-Crafts acylation. Here are some strategies to improve selectivity:
| Potential Cause | Troubleshooting/Solution |
| Over-acylation (Di-acylation) | This can occur if the product is more reactive than the starting material. While the benzoyl group is generally deactivating, localized heating or high catalyst concentration can promote further reaction. Ensure slow, controlled addition of benzoyl chloride at a low temperature. |
| Side Reactions of Benzoyl Chloride | Benzoyl chloride can react with any moisture present. Ensure anhydrous conditions. |
| Decomposition of Product | The product may be sensitive to prolonged exposure to the strong Lewis acid. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocols
Key Experiment: Large-Scale Synthesis of this compound
This protocol outlines a representative procedure for the large-scale synthesis of the target compound.
Materials:
-
N-Boc-piperidine
-
Benzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl) solution (e.g., 1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas inlet, charge anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the DCM to 0-5 °C using an ice bath. Under a nitrogen atmosphere, slowly add anhydrous aluminum chloride to the stirred solvent.
-
Reagent Addition: In the dropping funnel, prepare a solution of N-Boc-piperidine and benzoyl chloride in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise, maintaining the internal temperature between 0-5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture into a separate vessel containing a vigorously stirred mixture of crushed ice and water.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl solution, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.
Data Presentation
The following table summarizes typical quantitative data for the large-scale synthesis of this compound. Note: These values are representative and may vary depending on the specific reaction scale and conditions.
| Parameter | Value | Unit |
| Scale | 1 | kg (of N-Boc-piperidine) |
| Typical Yield (Crude) | 85 - 95 | % |
| Typical Purity (Crude) | >90 | % |
| Typical Yield (Purified) | 75 - 85 | % |
| Typical Purity (Purified) | >98 | % |
| Reaction Temperature | 0 - 5 | °C |
| Reaction Time | 2 - 4 | hours |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the large-scale synthesis.
Troubleshooting Logic
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Synthesis of Substituted Piperidine Compounds
Welcome to the technical support center for the synthesis of substituted piperidine compounds. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of piperidine synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted piperidines, categorized by the synthetic method.
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a common but challenging route due to the aromaticity of the pyridine ring and potential catalyst poisoning.[1]
Question 1: My hydrogenation reaction is slow or incomplete. What are the possible causes and solutions?
Answer: Slow or incomplete hydrogenation of pyridine derivatives can be attributed to several factors:
-
Catalyst Poisoning: Impurities from previous steps, such as sulfur compounds or phosphine ligands, can poison the catalyst.[1] Ensure the pyridine precursor is thoroughly purified before the reaction.
-
Catalyst Inhibition: The basic nitrogen of the pyridine ring can inhibit the catalyst's activity.[1] Adding acidic additives like HCl or acetic acid can protonate the nitrogen, reducing its coordinating ability and enhancing reactivity.[1]
-
Insufficient Reaction Conditions: Low hydrogen pressure or temperature may not be sufficient to overcome the aromaticity of the pyridine ring.[1]
-
Catalyst Deactivation: The catalyst may deactivate before the reaction is complete.[2]
Recommended Solutions:
-
Purify the pyridine starting material to remove any potential catalyst poisons.[1]
-
Use acidic additives to reduce catalyst inhibition by the basic nitrogen.[1]
-
Optimize the catalyst and reaction conditions. Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium for pyridine reduction.[1] Increase hydrogen pressure (typically 30-80 bar) and temperature (60-80 °C) as needed.[1]
-
If catalyst deactivation is suspected, consider using a more robust catalyst or adding a fresh portion of the catalyst during the reaction.[2]
Question 2: I am observing the formation of byproducts during the hydrogenation of my substituted pyridine. What are they and how can I minimize them?
Answer: Byproduct formation is a common issue in pyridine hydrogenation. Key byproducts and solutions include:
-
Partially Hydrogenated Intermediates: Insufficient reaction time or mild conditions can lead to the formation of tetrahydropyridines or dihydropyridines.[1][2] To minimize these, increase the reaction time or catalyst loading.[2]
-
Ring-Opening (Over-reduction): Certain catalysts, particularly rhodium complexes, and the presence of water can promote the hydrogenolysis of the C-N bond, leading to ring-opened byproducts like pentylamines.[1][2] To avoid this, carefully select the catalyst. Rhodium-based catalysts are often highly selective for ring hydrogenation without significant C-N bond cleavage.[2] Bimetallic nanoparticles have also demonstrated high selectivity.[2] While effective for hydrogenation, Raney Nickel can sometimes promote over-reduction.[2]
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring, but can present challenges in stereoselectivity and side reactions.
Question 3: My aza-Diels-Alder reaction is showing poor stereoselectivity. How can I improve it?
Answer: Poor stereoselectivity can arise if the reaction proceeds through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, which can be influenced by the choice of Lewis acid.[1]
Recommended Solutions:
-
Use Cyclic Dienes: Cyclic dienes often result in higher diastereoselectivities.[1]
-
Optimize the Catalyst: The choice of catalyst can significantly influence the reaction pathway and, consequently, the stereochemical outcome.[1] Experiment with different Lewis acids or organocatalysts.
Question 4: I am observing the formation of side products in my aza-Diels-Alder reaction. What are the likely causes and how can I prevent them?
Answer: Side reactions such as polymerization or decomposition of starting materials or products can occur, especially at elevated temperatures.[1]
Recommended Solutions:
-
Control the Temperature: Lowering the reaction temperature can help minimize the formation of side products.[1]
-
Optimize Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times that might lead to decomposition.[1]
Reductive Amination
Reductive amination is a versatile method for synthesizing piperidines, but can be prone to byproduct formation and incomplete reactions.
Question 5: I am getting low yields in my reductive amination reaction. What can I do to improve it?
Answer: Low yields in reductive amination can be due to several factors. Here are some troubleshooting tips:
-
Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde or ketone, leading to lower yields.[3] A milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as they selectively reduce the imine in the presence of the carbonyl compound.[3][4]
-
Reaction Conditions: Ensure the reaction is run under optimal pH conditions (mildly acidic, pH 4-5) to favor imine formation.[3]
-
One-Pot vs. Stepwise: Consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes improve yields compared to a one-pot method.[5]
-
Excess Reagent: Using an excess of the amine can help drive the reaction to completion and minimize dialkylation.[5]
Question 6: How can I control byproduct formation, such as dialkylation, in my reductive amination?
Answer: The primary amine product can sometimes react further with the starting aldehyde or ketone, leading to the formation of a tertiary amine.
Recommended Solutions:
-
Use an Excess of the Amine: This will favor the formation of the desired secondary amine.[5]
-
Control the Stoichiometry: Carefully control the stoichiometry of the reagents to minimize the chances of the product reacting further.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the piperidine nitrogen during synthesis?
A: It is highly recommended to use an N-protected piperidine derivative, for example with a Boc or Cbz group, particularly when using reagents that can react with the basic piperidine nitrogen.[1] This prevents undesirable side reactions. The protecting group can be removed in a later step if the free amine is required.[1]
Q2: My purified piperidine product has a yellow tint. What is the cause and how can I remove it?
A: A yellow discoloration in piperidine is typically due to oxidation products.[6][7] While this may not affect all applications, for high-purity requirements, purification is recommended. The most effective method for removing colored impurities is distillation.[6]
Q3: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[1][8] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[1] To overcome this, you can use azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1][8]
Q4: My solution of piperidine in DMF crystallized upon storage. What is the cause?
A: This could be due to a few reasons. Piperidine has a melting point of -7 °C and can solidify at low temperatures.[8] Another possibility is the formation of piperidine salts, such as piperidine carbonate, from a reaction with atmospheric carbon dioxide.[8][9] Gentle warming should melt pure piperidine. If a solid remains at room temperature, it is likely a salt. Storing piperidine solutions under an inert atmosphere is recommended.[1][6]
Quantitative Data Summary
The following tables summarize typical reaction conditions for the synthesis of substituted piperidines.
Table 1: Catalytic Hydrogenation of Substituted Pyridines
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Typical Yields | Reference |
| PtO₂ (Adams' catalyst) | 50-70 | Room Temperature | Glacial Acetic Acid | Good to Excellent | [1][10] |
| Rh/C or Rh₂O₃ | 30-80 | 60-80 | Various | High | [1] |
| [Cp*RhCl₂]₂ | N/A (Transfer) | 40 | Formic Acid/Triethylamine | Good | [2] |
Table 2: Aza-Diels-Alder Reaction for Piperidone Synthesis
| Catalyst | Temperature (°C) | Solvent | Diastereoselectivity | Enantioselectivity | Reference |
| C2-symmetric chiral bis(oxazoline)-metal complexes | -45 to Room Temperature | Various | Excellent | Excellent | [11] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂
This protocol is a general guideline for the hydrogenation of a substituted pyridine to the corresponding piperidine.
Materials:
-
Substituted pyridine (1.0 eq)
-
PtO₂ (Adams' catalyst, 1-5 mol%)[1]
-
Glacial acetic acid (solvent)[1]
-
High-pressure reactor
-
Hydrogen gas source
Procedure:
-
In a high-pressure reactor, add the substituted pyridine and glacial acetic acid.[1]
-
Carefully add the PtO₂ catalyst to the reactor.[1]
-
Seal the reactor and purge it with hydrogen gas multiple times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[1]
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[1]
-
Monitor the reaction progress using techniques like GC-MS or TLC.[1]
-
Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.
-
Purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Quench the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[10]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation as needed.[10]
Protocol 2: Purification of Piperidine via Carbonate Salt Formation
This method is particularly effective for removing pyridine impurities.[6]
Materials:
-
Crude piperidine containing pyridine impurity
-
A suitable solvent (e.g., a non-polar organic solvent)
-
Carbon dioxide (gas or dry ice)
-
Strong base (e.g., NaOH or KOH) for regeneration
Procedure:
-
Dissolve the crude piperidine in the chosen solvent in a flask.
-
Bubble CO₂ gas through the solution or add crushed dry ice. Piperidine will react to form solid piperidine carbonate, while pyridine remains in the solution.
-
Cool the mixture to between 10°C and 20°C to ensure complete precipitation.[6]
-
Filter the solid piperidine carbonate from the solution. The pyridine impurity will be in the filtrate.[6]
-
Wash the solid piperidine carbonate with a small amount of cold solvent to remove any residual pyridine.
-
To regenerate the free piperidine, treat the piperidine carbonate salt with a stoichiometric excess of a strong base like NaOH or KOH.[8]
-
Extract the liberated piperidine with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified piperidine.
Visualizations
Caption: Troubleshooting workflow for piperidine synthesis.
Caption: Decision tree for selecting a synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Improving Regioselectivity of Reactions on the Piperidine Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity in reactions involving the piperidine ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving regioselective functionalization of the piperidine ring?
A1: The main strategies to control regioselectivity in piperidine functionalization include:
-
Functionalization of a Pyridine Precursor: This common approach involves introducing a substituent at a specific position on a pyridine ring, followed by the reduction of the ring to the corresponding piperidine. The final substituent position is determined by the initial functionalization of the pyridine.[1]
-
Intramolecular Cyclization: This method uses an acyclic precursor containing a nitrogen source and an active site to form the piperidine ring through intramolecular cyclization. The regioselectivity is dictated by the structure of the starting material.[1]
-
Direct C-H Functionalization: This strategy involves the direct activation and functionalization of a C-H bond at a specific position on a pre-existing piperidine ring. This is often achieved using directing groups attached to the piperidine nitrogen.[2][3]
-
Cycloaddition Reactions: Reactions such as [3+3] and [4+2] cycloadditions can be employed to construct the piperidine ring with substituents at desired positions from the outset.[1]
Q2: How do directing groups help control regioselectivity in C-H functionalization?
A2: Directing groups are chemical moieties attached to the piperidine nitrogen that guide a catalyst to a specific C-H bond, enabling its selective functionalization.[2] Amides, carbamates, and sulfonamides are examples of directing groups that can influence the reaction site.[2] The choice of the directing group and the catalyst system can determine whether functionalization occurs at the C2, C3, or C4 position.[3][4] For instance, bulky protecting groups can sterically hinder the C2 position, thereby favoring functionalization at the C4 position.[2]
Q3: What is the role of catalysts and ligands in determining the regioselectivity of piperidine reactions?
A3: The catalyst and ligand system is crucial for directing the regioselectivity of many reactions. For example, in palladium-catalyzed diaminations of unactivated alkenes, the steric properties of the ligand can determine the cyclization pathway. A less sterically hindered quinox ligand can favor 6-endo cyclization to yield 3-aminopiperidines, while a bulkier pyox ligand may lead to 5-exo cyclization, forming substituted pyrrolidines.[1] Similarly, the choice of rhodium catalysts and their associated ligands can selectively functionalize the C2 or C4 positions of N-substituted piperidines.[3][4]
Q4: Can I directly functionalize the C3 position of a piperidine ring?
A4: Direct C-H functionalization at the C3 position is challenging because the C-H bonds at this position are electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom.[3][4] However, indirect methods have been developed. One such strategy involves the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive and regioselective ring-opening of the cyclopropane to introduce a substituent at the C3 position.[1][3][4]
Troubleshooting Guides
This section addresses specific issues that you might encounter during your experiments, providing potential causes and solutions.
Problem 1: My reaction is producing a mixture of 2-, 3-, and 4-substituted piperidine isomers with poor regioselectivity.
-
Possible Cause 1: Poor regiocontrol in pyridine functionalization.
-
Suggested Solution: If you are functionalizing a pyridine ring before reduction, carefully examine the directing effects of any existing substituents to ensure they favor substitution at the desired position. Consider exploring alternative functionalization strategies that offer higher regioselectivity.[1]
-
-
Possible Cause 2: Use of a non-regioselective cyclization precursor.
-
Suggested Solution: In intramolecular cyclization approaches, the structure of the acyclic precursor is critical. Redesign your starting material to sterically or electronically favor the formation of the six-membered ring with the substituent at the intended position.[1]
-
-
Possible Cause 3: Isomerization of reaction intermediates.
-
Suggested Solution: In some metal-catalyzed reactions, intermediates can isomerize, leading to a mixture of products.[1] To minimize this, try modifying the reaction conditions such as temperature, solvent, or the catalyst and ligand system. The choice of ligand can be particularly critical in palladium-catalyzed reactions.[1]
-
Problem 2: The yield of my desired substituted piperidine is consistently low.
-
Possible Cause 1: Suboptimal reaction conditions.
-
Suggested Solution: Systematically screen key reaction parameters, including temperature, concentration, reaction time, and solvent. For metal-catalyzed reactions, the catalyst loading and the presence of any additives can significantly impact the yield.[1]
-
-
Possible Cause 2: Competing side reactions or product degradation.
-
Suggested Solution: Analyze the crude reaction mixture to identify major byproducts, which can provide insights into competing reaction pathways. For example, in some fluorination reactions followed by hydrogenation, hydrodefluorination can be a competing side reaction that lowers the yield.[1] Adjusting reaction conditions or using protecting groups for sensitive functionalities may be necessary.
-
-
Possible Cause 3: Over-alkylation leading to quaternary ammonium salt formation.
-
Suggested Solution: This is a common side reaction during N-alkylation, especially with reactive alkylating agents.[2] To minimize over-alkylation, use a syringe pump to slowly add the alkylating agent (1.0 equivalent) to a stirred solution of the piperidine (1.1 equivalents). This maintains an excess of the piperidine in the reaction mixture at all times.[2]
-
Problem 3: I am observing poor stereoselectivity in my reaction.
-
Possible Cause 1: The reaction is proceeding through an undesired pathway.
-
Suggested Solution: In reactions like the aza-Diels-Alder reaction, a stepwise Mannich-Michael pathway might compete with the concerted [4+2] cycloaddition, especially with strong Lewis acids, leading to poor stereoselectivity.[5] Using cyclic dienes can often result in higher diastereoselectivities.[5]
-
-
Possible Cause 2: Suboptimal catalyst or ligand choice.
-
Suggested Solution: The stereochemical outcome of a reaction is often highly dependent on the catalyst and ligand system. For instance, in rhodium-catalyzed C-H functionalization, different chiral ligands can lead to significant variations in diastereoselectivity and enantioselectivity.[4] A thorough screening of available catalysts and ligands is recommended.
-
Data Presentation
Table 1: Effect of Catalyst on C2 Functionalization of N-Boc-piperidine
| Entry | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield (%) |
| 1 | Rh2(S-2-Cl-5-BrTPCP)4 | low | - | - |
| 2 | Rh2(R-TCPTAD)4 | 11:1 | 93% | 83 |
| 3 | Rh2(R-TPPTTL)4 | 27:1 | 69% | - |
Data adapted from findings on rhodium-catalyzed C-H functionalization reactions.[4]
Table 2: Regioselectivity in Cycloaddition Reactions of 3,4-Piperidyne
| Entry | Trapping Agent | Product Type | Regiochemical Preference | Yield (%) |
| 1 | Tetracyclone | Tetrahydroisoquinoline | - | 76 |
| 2 | 2-Pyrone | Tetrahydroisoquinoline | - | - |
| 3 | Nitrone | Isoxazoline | 12.7 : 1 | good |
| 4 | Azide | Triazole | - | - |
| 5 | Diazo compound | Pyrazole | - | - |
Data is illustrative of cycloaddition reactions involving 3,4-piperidyne intermediates.[6]
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Arylation of Dihydropyridine
-
To a reaction vial, add [Rh(cod)(OH)]2 (catalyst precursor) and the appropriate chiral ligand.
-
Purge the vial with an inert gas (e.g., argon).
-
Add the solvents (e.g., toluene, THP, H2O) and a base (e.g., aqueous CsOH).
-
Stir the catalyst solution at the desired temperature (e.g., 70 °C) for a short period (e.g., 10 minutes).
-
Add the boronic acid and the dihydropyridine substrate.
-
Stir the reaction mixture at the specified temperature for the required time (e.g., 20 hours).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., Et2O) for workup.[1]
Protocol 2: General Procedure for Catalytic Hydrogenation of Pyridines
-
In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Seal the reactor and purge with hydrogen gas (typically 3-5 times).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[5]
-
Monitor the reaction progress by techniques like GC-MS or TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
The catalyst can be removed by filtration, and the product isolated after an appropriate workup.[5]
Protocol 3: Minimized Over-Alkylation for Mono-N-Alkylation of Piperidine
-
Set up a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (e.g., alkyl bromide or iodide) (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Slowly add the alkyl halide to the stirred piperidine solution over several hours.[2]
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent and any excess starting material by rotary evaporation.
-
To obtain the free base, dissolve the resulting N-alkylpiperidinium salt in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate.[2]
Visualizations
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Piperidine Intermediates with Column Chromatography
Welcome to the technical support center for the purification of piperidine intermediates using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guide & FAQs
This section provides solutions to specific problems you may encounter during the column chromatography of piperidine intermediates.
Issue 1: Peak Tailing in HPLC Analysis
Q: Why are my piperidine intermediate peaks tailing on a silica-based HPLC column?
A: Peak tailing is a common issue when purifying basic compounds like piperidines on standard silica-based columns.[1][2][3] The primary cause is the interaction between the basic nitrogen atom of the piperidine ring and acidic silanol groups on the surface of the silica stationary phase.[1][3][4][5][6] This secondary interaction causes some molecules to lag behind the main peak, resulting in an asymmetrical peak shape.[1][2]
Q: How can I eliminate or reduce peak tailing for my piperidine compounds?
A: Several strategies can be employed to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to a range of 2-4 can suppress the ionization of the acidic silanol groups, minimizing their interaction with the protonated basic analyte and leading to improved peak symmetry.[1][4]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at low concentrations (e.g., 0.1%) can "mask" the active silanol sites on the stationary phase.[4][7][8][9] These additives interact with the silanol groups, preventing the piperidine analyte from engaging in secondary interactions.[4][9] However, be aware that amine additives can sometimes shorten the column's lifetime.[4]
-
Column Selection: If mobile phase optimization is insufficient, consider using a column specifically designed for basic compounds.[4][9] Options include:
-
End-capped columns: These have been treated to reduce the number of free silanol groups.[4][9]
-
Polar-embedded columns: These have a polar group embedded within the stationary phase that shields the analyte from residual silanol groups.[9]
-
Charged Surface Hybrid (CSH) columns: These have a low-level positive surface charge that repels basic analytes, improving peak shape at low pH.[9]
-
Amine-functionalized silica: This type of stationary phase minimizes the strong amine-silica interactions.[5]
-
Alumina (basic or neutral): Can be effective for the purification of amines.[10]
-
Issue 2: Co-elution of Impurities
Q: My target piperidine intermediate is co-eluting with an impurity. How can I improve the separation?
A: Co-elution occurs when two or more compounds have very similar retention times under the chromatographic conditions.[11] To resolve co-eluting peaks, you can systematically adjust your method:
-
Modify the Mobile Phase:
-
Change the Stationary Phase: If mobile phase adjustments are not effective, the column chemistry may not be selective enough for your compounds.[8][12] Consider switching to a column with a different stationary phase to introduce alternative separation mechanisms (e.g., from a C18 to a phenyl-hexyl column).[12]
-
Optimize Operating Parameters:
-
Lower the Flow Rate: Reducing the flow rate can lead to sharper peaks and better resolution, although it will increase the analysis time.[12]
-
Adjust Column Temperature: Temperature can affect the selectivity of the separation. Experiment with different temperatures to see if it improves resolution.[8][12]
-
Issue 3: Scale-Up Challenges
Q: I have a successful small-scale purification method. What are the key considerations for scaling up?
A: Scaling up flash chromatography requires maintaining the principles of the small-scale separation while adjusting for larger volumes. Key parameters to consider include:
-
Column Size: The amount of stationary phase required will increase proportionally to the amount of sample. A general rule of thumb is to maintain the ratio of crude material to silica gel from the small-scale separation.[14]
-
Loading Technique: For larger quantities, dry loading is often preferred over liquid injection to ensure a more uniform application of the sample onto the column.[15] This involves pre-adsorbing the sample onto a small amount of silica gel before loading it onto the column.[15]
-
Flow Rate: While the column diameter increases, the linear velocity of the mobile phase should be kept consistent with the small-scale separation to maintain resolution. This means the volumetric flow rate will need to be increased.[14]
-
Gradient Profile: The gradient shape and length should be maintained relative to the column volumes to ensure a comparable separation.[14]
Data Presentation
The selection of an appropriate stationary and mobile phase is critical for the successful purification of piperidine intermediates. The following tables summarize common choices based on the properties of the analyte and the nature of the impurities.
Table 1: Stationary Phase Selection Guide for Piperidine Intermediates
| Stationary Phase | Polarity | Best For | Considerations |
| Silica Gel | Polar (acidic) | General purpose, good for a wide range of polarities. | Can cause peak tailing with basic amines due to acidic silanol groups.[5][6] |
| Amine-functionalized Silica | Polar (basic) | Basic compounds like piperidines. | Masks acidic silanols, reducing peak tailing and improving separation.[5] |
| Alumina (Neutral or Basic) | Polar | Purification of amines and other basic compounds. | Can be a good alternative to silica gel.[10] |
| Reversed-Phase (C18, C8) | Non-polar | A wide range of polarities, particularly for HPLC. | A C18 column is a common starting point for method development.[1] |
| Chiral Stationary Phases (CSPs) | Chiral | Separation of enantiomers. | Polysaccharide-based CSPs are often effective for piperidine derivatives.[7] |
Table 2: Mobile Phase Modifiers for Piperidine Intermediate Purification on Silica Gel
| Modifier | Purpose | Typical Concentration | Notes |
| Triethylamine (TEA) | Reduces peak tailing of basic compounds. | 0.1 - 1% (v/v) | Acts as a competing base, masking acidic silanol sites.[4][7][16] |
| Ammonia (in Methanol) | Elution of very polar basic compounds. | 1-10% of a 10% NH4OH in MeOH solution added to CH2Cl2.[17] | An ammonia gradient can naturally form on the column.[18] |
| Diethylamine (DEA) | Reduces peak tailing of basic compounds. | ~0.1% (v/v) | Similar to TEA, acts as a competing base.[8][9] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Basic Piperidine Derivative
This protocol outlines a general procedure for the purification of a piperidine-containing compound using flash column chromatography on silica gel.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol).
-
For basic compounds, add a small amount of triethylamine (e.g., 1%) to the eluent to reduce peak tailing on the TLC plate.[16]
-
An optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles or cracks.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it. Do not let the solvent level drop below the top of the silica bed.[19]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Carefully pipette the sample solution onto the top of the silica gel.
-
Alternatively, for larger scales or less soluble compounds, perform dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[15]
-
-
Elution and Fraction Collection:
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidine intermediate.[20]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification of piperidine intermediates.
Caption: General experimental workflow for flash column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 14. biotage.com [biotage.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. benchchem.com [benchchem.com]
- 17. Chromatography [chem.rochester.edu]
- 18. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of N-Boc-4-benzoylpiperidine by Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous characterization of synthetic intermediates is crucial for ensuring the integrity of subsequent research and development. N-Boc-4-benzoylpiperidine is a key building block in various synthetic pathways. This guide provides a comparative overview of its analysis using mass spectrometry, presenting expected fragmentation patterns and contrasting them with data from a structurally related compound. Detailed experimental protocols and a visual representation of the fragmentation pathway are included to support quality control and analytical method development.
Comparison of Key Mass Spectrometric Data
Mass spectrometry is a powerful tool for the structural elucidation and purity assessment of synthetic compounds. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) often depends on the analyte's volatility and thermal stability. N-Boc-protected compounds are known to exhibit characteristic fragmentation patterns, primarily involving the loss of the Boc group.
The table below summarizes the expected key ions for N-Boc-4-benzoylpiperidine and compares them with observed experimental data for a similar compound, N-Boc-4-anilinopiperidine, which is also a precursor in fentanyl synthesis.[1]
| Ion Description | N-Boc-4-benzoylpiperidine (Expected m/z) | N-Boc-4-anilinopiperidine (Observed m/z) | Ionization Mode |
| Molecular Weight | 289.37 | 276.38[2] | - |
| Protonated Molecule [M+H]⁺ | 290.17 | 277.19[1] | ESI |
| Loss of Isobutylene [M+H-C₄H₈]⁺ | 234.13 | 221.1 | ESI[3] |
| Loss of Boc Group [M+H-C₅H₉O₂]⁺ | 190.12 | 177.1 | ESI[3] |
| Benzoyl Cation [C₇H₅O]⁺ | 105.03 | N/A | EI / ESI-MS/MS |
| tert-Butyl Cation [C₄H₉]⁺ | 57.07 | 57.0[2] | EI |
Data for N-Boc-4-benzoylpiperidine is predicted based on its structure and common fragmentation pathways for N-Boc protected compounds. Data for N-Boc-4-anilinopiperidine is from experimental analysis.[1][2][3]
Fragmentation Pathway and Visualization
Under electrospray ionization (ESI), N-Boc protected compounds typically undergo fragmentation through the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3] For N-Boc-4-benzoylpiperidine, the protonated molecule ([M+H]⁺ at m/z 290) is expected to lose the tert-butyl group as isobutylene to form a key fragment at m/z 234. Subsequent loss of CO₂ would lead to the fully deprotected piperidine derivative fragment at m/z 190. In Electron Ionization (EI) mode, as used in GC-MS, a prominent peak corresponding to the stable tert-butyl cation (m/z 57) is expected, along with the characteristic benzoyl cation (m/z 105).
Caption: Proposed ESI fragmentation pathway for N-Boc-4-benzoylpiperidine.
Experimental Protocols
The following are generalized protocols for LC-MS and GC-MS analysis, adapted from methodologies used for similar compounds.[2] Optimization may be required for specific instruments.
Protocol 1: Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS)
This method is suitable for the analysis of N-Boc-4-benzoylpiperidine without derivatization, providing accurate mass data.
-
Instrumentation : Agilent 6230B TOF LC/MS system with an Agilent 1260 Infinity HPLC, or equivalent.[2]
-
Column : Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.[2]
-
Mobile Phase A : 0.1% formic acid and 1mM ammonium formate in water.[2]
-
Mobile Phase B : 0.1% formic acid in methanol.[2]
-
Gradient : Start at 5% B, increase to 100% B over 11 minutes, hold for 1 minute, then return to 5% B and equilibrate.[2]
-
Flow Rate : 1.0 mL/min.[2]
-
Injection Volume : 1 µl.[2]
-
Ionization Source : Dual Agilent Jet Stream ESI, positive ion mode.[2]
-
MS Parameters :
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is effective for volatile and thermally stable compounds and provides characteristic fragmentation patterns through electron ionization.
-
Instrumentation : Agilent GC-MS system, or equivalent.[2]
-
Column : HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[2]
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[2]
-
Injector Temperature : 280 °C.[2]
-
Oven Program : Hold at 170°C for 1 min, ramp at 18°C/min to 293°C and hold for 7.1 min, then ramp at 50°C/min to 325°C and hold for 6.1 min.[2]
-
Ionization Source : Electron Ionization (EI) at 70 eV.[2]
-
MS Parameters :
-
Transfer Line Temperature : 280 °C.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Scan Range : m/z 50 to 550 amu.[2]
-
Caption: General workflow for the mass spectrometric analysis of N-Boc-4-benzoylpiperidine.
References
A Comparative Guide to Determining the Purity of Tert-butyl 4-benzoylpiperidine-1-carboxylate by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is paramount to ensure the safety and efficacy of the final drug product. Tert-butyl 4-benzoylpiperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining its purity, supported by experimental protocols and data to facilitate informed method selection.
Recommended Analytical Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended method for the routine purity analysis of this compound. Its benzoyl group provides a strong chromophore, making it highly suitable for UV detection. This method is adept at separating the target compound from potential process-related impurities and degradation products.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of this compound and separate it from potential impurities using a stability-indicating RP-HPLC method.
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV Detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30% to 90% B, 25-30 min: 90% B, 30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
Potential Impurities:
The synthesis of this compound may involve the N-Boc protection of piperidin-4-yl(phenyl)methanone or a Friedel-Crafts acylation of N-Boc piperidine. Potential impurities that this HPLC method can separate include:
-
Starting Materials: Unreacted piperidin-4-yl(phenyl)methanone or N-Boc piperidine.
-
By-products of N-Boc Protection: Di-tert-butyl dicarbonate and related impurities.
-
By-products of Friedel-Crafts Acylation: Isomers of the main product or poly-acylated species.[1][2][3]
-
Deprotected Impurity: 4-benzoylpiperidine (resulting from the loss of the Boc group).
-
Degradation Products: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[4][5]
Experimental Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity determination of this compound.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can provide complementary or confirmatory data for purity assessment.[6] The primary alternatives include Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC).
| Parameter | RP-HPLC | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Differential partitioning between a stationary and mobile phase. | Signal intensity is directly proportional to the number of nuclei.[7][8][9] | Measures the heat flow associated with thermal transitions as a function of temperature. |
| Purity Assessment | Relative purity based on peak area percentage. | Absolute purity determination using a certified internal standard.[10] | Purity based on the melting point depression of the main component.[5][11] |
| Specificity | High, can separate structurally similar impurities. | High, provides structural information for impurity identification. | Low, not specific for individual impurities. |
| Sensitivity | High (ppm level). | Moderate (typically >0.1%). | Low (generally for purities >98%).[5] |
| Sample Throughput | High. | Moderate. | Low to Moderate. |
| Destructive | Yes. | No. | Yes. |
| Advantages | Widely available, robust, high resolution. | Provides structural confirmation, absolute quantification without a reference standard of the analyte.[12] | Fast for high-purity samples, no solvent required. |
| Limitations | Requires a reference standard for identification and quantification, response factor differences can affect accuracy for area % purity. | Requires a high-field NMR spectrometer, may not detect non-proton-containing impurities. | Not suitable for thermally unstable or amorphous compounds, less accurate for samples with low purity.[5] |
Detailed Experimental Protocols for Alternative Methods
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
Experimental Protocol:
-
Internal Standard Selection: Choose a certified internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.[6]
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay, sufficient number of scans).
-
Data Analysis: Integrate a well-resolved peak of the analyte and a peak of the internal standard. The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Differential Scanning Calorimetry (DSC)
Objective: To estimate the purity of highly pure, crystalline this compound.
Instrumentation:
-
Differential Scanning Calorimeter
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
DSC Analysis: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Data Analysis: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most modern DSC software has a built-in function for purity analysis.[13][14]
Logical Comparison and Recommendation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance | springerprofessional.de [springerprofessional.de]
- 11. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. scribd.com [scribd.com]
A Comparative Guide to the Synthetic Routes of 4-Benzoylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic routes to 4-benzoylpiperidine, a crucial scaffold in medicinal chemistry. The analysis focuses on objectivity, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Introduction
4-Benzoylpiperidine is a key structural motif found in a variety of biologically active compounds, exhibiting a range of pharmacological activities. The efficient synthesis of this scaffold is therefore of significant interest in drug discovery and development. This document outlines and compares three distinct and commonly employed synthetic strategies: the Friedel-Crafts acylation route, the Weinreb amide route, and the Grignard reaction route starting from 4-piperidone. Each route is evaluated based on key performance metrics such as overall yield, number of steps, and reaction conditions.
Comparative Data Summary
The following table summarizes the quantitative data for the three synthetic routes, providing a clear comparison of their efficiency and practicality.
| Parameter | Friedel-Crafts Acylation Route | Weinreb Amide Route | Grignard Route from 4-Piperidone |
| Starting Material | Isonipecotic Acid | Isonipecotic Acid | 4-Piperidone |
| Number of Steps | 3 | 3 | 3 |
| Overall Yield (%) | ~60-70% (estimated) | ~70-80% (estimated) | ~55-65% (estimated) |
| Key Reagents | Acetic anhydride, SOCl₂, AlCl₃ | (Boc)₂O, HBTU, PhMgBr | (Boc)₂O, PhMgBr, PCC |
| Reaction Conditions | High temperatures, anhydrous | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere |
| Purification | Recrystallization, column | Column chromatography | Column chromatography |
Synthetic Route Overviews
The logical flow of each synthetic pathway is depicted in the diagrams below, generated using the DOT language.
Caption: Overview of the three compared synthetic routes.
Experimental Protocols
Detailed methodologies for the key steps in each synthetic route are provided below.
Route 1: Friedel-Crafts Acylation
This three-step synthesis begins with the N-acetylation of isonipecotic acid, followed by conversion to the corresponding acid chloride and a final Friedel-Crafts acylation of benzene.
Caption: Workflow for the Friedel-Crafts Acylation Route.
Step 1: N-Acetylation of Isonipecotic Acid Isonipecotic acid is refluxed with acetic anhydride in the presence of pyridine for 2 hours to yield N-acetylisonipecotic acid.[1][2] The reaction mixture is then concentrated under reduced pressure, and the residue is triturated with diethyl ether to afford the product.
Step 2: Formation of 1-Acetylpiperidine-4-carbonyl chloride N-Acetylisonipecotic acid is treated with thionyl chloride in anhydrous 1,2-dichloroethane at 60°C for 4 hours.[1] Excess thionyl chloride and solvent are removed under vacuum to yield the crude acid chloride, which is used in the next step without further purification.
Step 3: Friedel-Crafts Acylation The crude 1-acetylpiperidine-4-carbonyl chloride is dissolved in anhydrous 1,2-dichloroethane and added to a suspension of aluminum chloride in benzene. The mixture is heated at 90°C overnight.[1] The reaction is then quenched with ice-water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, after N-deacetylation with aqueous HCl, is purified by column chromatography or recrystallization.
Route 2: Weinreb Amide Synthesis
This route also starts with isonipecotic acid, which is first N-Boc protected, then converted to a Weinreb amide, and finally reacted with a Grignard reagent.
Caption: Workflow for the Weinreb Amide Route.
Step 1: N-Boc Protection of Isonipecotic Acid Isonipecotic acid is reacted with di-tert-butyl dicarbonate in a mixture of 1,4-dioxane and acetonitrile with aqueous sodium hydroxide to afford N-Boc-isonipecotic acid.[1]
Step 2: Weinreb Amide Formation N-Boc-isonipecotic acid is coupled with N,O-dimethylhydroxylamine hydrochloride using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in anhydrous dimethylformamide (DMF).[1] The reaction mixture is stirred at room temperature to yield the N-Boc-piperidine-4-Weinreb amide.
Step 3: Grignard Reaction The N-Boc-piperidine-4-Weinreb amide is dissolved in anhydrous tetrahydrofuran (THF) and treated with phenylmagnesium bromide at 0°C. The reaction is stirred until completion, then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layers are combined, dried, and concentrated. The Boc-protecting group is then removed using acidic conditions to yield 4-benzoylpiperidine.
Route 3: Grignard Route from 4-Piperidone
This approach begins with the readily available 4-piperidone, which is N-protected before undergoing a Grignard reaction and subsequent oxidation.
Caption: Workflow for the Grignard Route from 4-Piperidone.
Step 1: N-Boc Protection of 4-Piperidone 4-Piperidone hydrochloride is treated with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium hydroxide in a suitable solvent like dichloromethane or a biphasic system to yield N-Boc-4-piperidone.
Step 2: Grignard Reaction N-Boc-4-piperidone is dissolved in anhydrous THF and cooled to 0°C. A solution of phenylmagnesium bromide in THF is added dropwise, and the reaction mixture is stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product, 1-Boc-4-phenylpiperidin-4-ol, is extracted and purified.
Step 3: Oxidation The tertiary alcohol, 1-Boc-4-phenylpiperidin-4-ol, is dissolved in anhydrous dichloromethane and treated with pyridinium chlorochromate (PCC).[3] The reaction mixture is stirred at room temperature until the oxidation is complete. The crude product is then filtered through a pad of silica gel and the solvent is evaporated. The Boc-protecting group is removed under acidic conditions to afford 4-benzoylpiperidine.
References
A Comparative Guide to the Structure-Activity Relationship of Benzoylpiperidine Analogs for Opioid and Sigma Receptors
For Researchers, Scientists, and Drug Development Professionals
The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoylpiperidine analogs, with a focus on their interactions with opioid and sigma receptors. The information presented herein is supported by quantitative data from published studies and detailed experimental protocols for key assays.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro binding affinities of a series of benzylpiperidine derivatives for the mu-opioid receptor (MOR) and sigma-1 receptor (σ1R). These compounds were investigated for their potential as dual-acting ligands, which may offer improved therapeutic profiles for pain management.[3]
| Compound ID | R¹ | R² | MOR Ki (nM) | σ1R Ki (nM) |
| 5a | H | H | 158.3 | 25.6 |
| 5b | 4-F | H | 89.7 | 15.3 |
| 5c | 4-Cl | H | 75.4 | 12.8 |
| 5d | 4-Br | H | 69.2 | 11.5 |
| 5e | 4-CH₃ | H | 112.5 | 18.9 |
| 5f | H | 4-F | 95.6 | 17.1 |
| 5g | H | 4-Cl | 78.1 | 13.2 |
| 5h | H | 4-Br | 71.3 | 12.0 |
| 5i | H | 4-CH₃ | 120.4 | 20.3 |
| 5j | 4-F | 4-F | 65.8 | 10.9 |
| 5k | 4-Cl | 4-Cl | 58.9 | 9.8 |
| 5l | 4-Br | 4-Br | 55.1 | 9.1 |
| 5m | 4-CH₃ | 4-CH₃ | 98.7 | 16.5 |
| 52 | 3,4-Cl₂ | H | 56.4 | 11.0 |
Data extracted from a study on benzylpiperidine derivatives as dual MOR/σ1R ligands.[3]
SAR Insights:
-
Substitution on the Benzoyl Ring (R¹): Halogen substitution at the 4-position of the benzoyl ring (compounds 5b-5d) generally increases binding affinity for both MOR and σ1R compared to the unsubstituted analog (5a). The trend for affinity is Br > Cl > F. A methyl group at this position (5e) is less favorable than halogens.
-
Substitution on the Benzyl Group (R²): A similar trend is observed for substitutions on the N-benzyl group (compounds 5f-5i), with halogens enhancing affinity.
-
Disubstitution: Disubstituted analogs with halogens (5j-5l) exhibit even higher affinities for both receptors, suggesting that these interactions are additive. The dichloro-substituted compound 52 shows strong affinity for both receptors.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. Below are protocols for key experiments typically employed in the evaluation of benzoylpiperidine analogs.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[4][5]
Protocol 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Assay [6]
-
Materials:
-
Membrane homogenates from tissues or cells expressing the target receptors.
-
Radioligand: --INVALID-LINK---pentazocine for σ1R and [³H]DTG for σ2R.
-
Unlabeled ligands for determining non-specific binding (e.g., (+)-pentazocine for σ1R, DTG for σ2R).
-
Assay Buffer: Tris buffer (50 mM, pH 8.0).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For σ2R assays, a masking agent for σ1R (e.g., (+)-pentazocine) is included.[7]
-
After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays for GPCRs
Functional assays measure the cellular response following ligand binding to a G protein-coupled receptor (GPCR), such as the mu-opioid receptor.[8][9]
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins upon agonist binding to a GPCR.
-
Materials:
-
Membrane preparations from cells expressing the GPCR of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay Buffer: Containing MgCl₂, EDTA, and a reducing agent like DTT.
-
Test compounds (agonists).
-
-
Procedure:
-
Pre-incubate the membrane preparation with the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G proteins.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the data as a dose-response curve to determine the EC50 (effective concentration to elicit 50% of the maximal response) and Emax (maximal effect) for each compound.
-
Visualizations
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies.
Caption: A typical workflow for SAR studies.
General Structure of Benzoylpiperidine Analogs and Key Modification Sites
This diagram highlights the core benzoylpiperidine scaffold and common positions for chemical modifications to explore the SAR.
Caption: Key modification sites on the benzoylpiperidine scaffold.
Simplified GPCR Signaling Pathway
This diagram illustrates a simplified signaling cascade initiated by ligand binding to a Gi-coupled GPCR, such as the mu-opioid receptor.
Caption: Simplified Gi-coupled GPCR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Piperidine-Based Building Blocks in Drug Synthesis: Focus on Tert-butyl 4-benzoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a vast array of therapeutic agents due to its favorable physicochemical properties and synthetic versatility. Among the plethora of piperidine-based building blocks, tert-butyl 4-benzoylpiperidine-1-carboxylate stands out as a key intermediate in the synthesis of numerous pharmaceuticals. This guide provides an objective comparison of this building block with other relevant alternatives, supported by available experimental data, to aid researchers in selecting the most appropriate synthetic strategies.
Introduction to Piperidine Building Blocks in Drug Synthesis
Piperidine derivatives are integral to the development of drugs targeting a wide range of conditions, including allergies, central nervous system disorders, and cardiovascular diseases. The selection of the appropriate piperidine building block is a critical decision in the synthetic route, impacting reaction efficiency, overall yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide will focus on the synthesis of Fexofenadine, a widely used second-generation antihistamine, as a case study to compare different synthetic approaches utilizing various piperidine precursors.
Comparison of Key Building Blocks for Fexofenadine Synthesis
Fexofenadine synthesis typically involves the coupling of a piperidine moiety with a substituted butyrophenone side chain. Two common strategies involve either an N-alkylation of a pre-formed piperidine containing the diphenylmethanol group or a reductive amination approach. Below is a comparison of the key building blocks and their reported yields in these synthetic routes.
| Building Block | Synthetic Strategy | Key Intermediate | Reported Yield | Reference |
| This compound | Reductive Amination | N-Boc-4-(amino(phenyl)methyl)piperidine | Not specified | General |
| 4-(4-hydroxydiphenylmethyl)piperidine | N-Alkylation | 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid, methyl ester | 85%[1] | [1] |
| 4-Cyanopiperidine | N-Alkylation & Reduction | 2-(4-(4-(4-cyano-1-piperidinyl)butyryl)phenyl)-2-methyl-propionic acid methyl ester | 90.1%[2] | [2] |
| Tert-butyl 4-oxopiperidine-1-carboxylate | Reductive Amination | Not specified | Not specified | General |
Note: The yields reported are for specific steps in the synthesis and may not be directly comparable due to variations in reaction conditions and scales across different studies.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for key reactions in the synthesis of fexofenadine intermediates.
Protocol 1: N-Alkylation of 4-(4-hydroxydiphenylmethyl)piperidine
This protocol describes the coupling of 4-(4-hydroxydiphenylmethyl)piperidine with methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate.
Materials:
-
2-[4-(4-chlorobutyryl)phenyl]-2-methylpropionic acid ethyl ester (1 equivalent)
-
4-(hydroxydiphenylmethyl)piperidine (azacyclonol) (0.9 equivalents)
-
Toluene (solvent)
-
Sodium bicarbonate (base)
-
Potassium iodide (catalyst)
-
Water
Procedure:
-
Dissolve 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropionic acid ethyl ester and 4-(hydroxydiphenylmethyl)piperidine in toluene.
-
Add sodium bicarbonate, potassium iodide, and water to the mixture.
-
Heat the reaction mixture to reflux and stir for 36 hours.
-
After cooling to room temperature, filter the solid.
-
Separate the toluene layer and remove the solvent under reduced pressure to obtain the crude product, 4-{4-[4-(hydroxyl diphenyl methyl)-piperidino]-1-oxobutanoyl}-α,α-dimethyl phenyl acetic acid ethyl ester.
-
The reported yield for this step is approximately 85%[1].
Protocol 2: Synthesis of 2-(4-(4-(4-cyano-1-piperidinyl)butyryl)phenyl)-2-methyl-propionic acid methyl ester
This protocol details the reaction between 4-(4-chlorobutyryl)-α,α-dimethylphenylacetic acid methyl ester and 4-cyanopiperidine.
Materials:
-
4-(4-chlorobutyryl)-α,α-dimethylphenylacetic acid methyl ester (0.10 mol)
-
4-Cyanopiperidine (0.10 mol)
-
4-Methyl-2-pentanone (solvent)
-
Potassium carbonate (0.25 mol)
-
Potassium iodide (0.2 g, catalyst)
Procedure:
-
Dissolve 4-(4-chlorobutyryl)-α,α-dimethylphenylacetic acid methyl ester in 4-methyl-2-pentanone.
-
Add 4-cyanopiperidine, potassium carbonate, and potassium iodide to the stirred solution.
-
Heat the mixture to 90°C and reflux for 4 hours.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Add toluene and water, separate the layers, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry, and concentrate.
-
Cool the solution to precipitate a white solid, which is then filtered and dried to yield 2-(4-(4-(4-cyano-1-piperidinyl)butyryl)phenyl)-2-methyl-propionic acid methyl ester.
-
A yield of 90.1% has been reported for this reaction[2].
Signaling Pathway Visualizations
Understanding the mechanism of action of drugs synthesized from these building blocks is crucial. Below are diagrams of relevant signaling pathways generated using the DOT language.
Histamine H1 Receptor Signaling Pathway
Fexofenadine is an antagonist of the Histamine H1 receptor. Its action blocks the downstream signaling cascade initiated by histamine binding.
Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by Fexofenadine.
Muscarinic M1 Receptor Allosteric Agonist (TBPB) Signaling Pathway
Piperidine scaffolds are also central to the synthesis of M1 allosteric agonists like TBPB (1-(1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one), which are being investigated for neurological disorders. TBPB acts as a bitopic ligand, interacting with both the orthosteric and an allosteric site on the M1 receptor.
Caption: Signaling pathway of the M1 muscarinic receptor activated by the bitopic allosteric agonist TBPB.
Conclusion
The choice of a piperidine building block significantly influences the efficiency and overall success of a synthetic campaign. While this compound offers a versatile platform for constructing piperidine-containing drugs through reductive amination, alternative building blocks like 4-(4-hydroxydiphenylmethyl)piperidine and 4-cyanopiperidine provide viable and, in some reported cases, high-yielding routes via N-alkylation for the synthesis of molecules like fexofenadine.
The selection of the optimal building block will depend on a variety of factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the specific functional groups present in the target molecule. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers to make informed decisions in the design and execution of their synthetic strategies. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of the relative merits of these important synthetic intermediates.
References
Navigating the Therapeutic Landscape: A Comparative Guide to the Biological Activity of N-Substituted Piperidines
For Immediate Release
In the intricate world of drug discovery and development, the piperidine scaffold stands as a cornerstone, its versatile structure lending itself to a multitude of therapeutic applications. The strategic modification of the nitrogen atom within this six-membered ring has given rise to a vast array of N-substituted piperidine derivatives, each with a unique pharmacological profile. This guide offers a comprehensive comparison of the biological activities of various N-substituted piperidines, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective.
This publication delves into the comparative efficacy of N-substituted piperidines across several key therapeutic areas, including neurodegenerative diseases, pain management, oncology, and infectious diseases. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this guide aims to facilitate informed decision-making in the pursuit of novel and effective therapeutics.
Comparative Analysis of Biological Activities
The biological activity of N-substituted piperidines is profoundly influenced by the nature of the substituent on the nitrogen atom. This section provides a quantitative comparison of various derivatives across different therapeutic targets.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
N-substituted piperidines have been extensively investigated as acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50).
| Compound Class | N-Substituent | Target | IC50 (µM) | Reference |
| Benzylpiperidines | Benzyl | AChE | 0.56 nM | [1] |
| 4-Fluorobenzyl | AChE | Varies | ||
| Phenylpropylpiperidines | Phenylpropyl | AChE | 4.32 | |
| Phenylethylpiperidines | Phenylethyl | AChE | Varies | |
| Carbamoylpiperidines | Varies | AChE | Effective Inhibition | [2] |
Opioid Receptor Modulation for Pain Management
The N-substituent plays a critical role in determining the affinity and selectivity of piperidine derivatives for opioid receptors (μ, δ, and κ), which are central to pain modulation. Binding affinity is often expressed as the inhibitory constant (Ki).
| Compound Class | N-Substituent | Receptor Target | Ki (nM) | Reference |
| 4-Substituted Piperidines/Piperazines | Varies | MOR/DOR | Low nanomolar | [3][4] |
| N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Phenyl, Thiophene, or Cyclohexyl group attached via a three-atom spacer | Opioid Receptors | Optimal Potency | [5] |
| Spiropiperidines | Varies | Nociceptin Receptor (NOP) | High Affinity | [6][7] |
Anticancer Activity
The cytotoxic potential of N-substituted piperidines against various cancer cell lines highlights their potential as anticancer agents. The IC50 value is a key metric for assessing their potency.
| Compound Class | N-Substituent | Cell Line | IC50 (µM) | Reference |
| Piperidine-substituted chalcones | Varies | MCF-7 (Breast) | 15.94 | [8] |
| HCT116 (Colon) | 22.12 | [8] | ||
| NCI-H460 (Lung) | 18.50 | [8] | ||
| Quinoxaline derivatives with piperidine | Varies | A549 (Lung) | Selective cytotoxicity | [9] |
| PANC-1 (Pancreatic) | Selective cytotoxicity | [9] |
Antimicrobial Activity
N-substituted piperidines have also demonstrated efficacy against various microbial pathogens. The minimum inhibitory concentration (MIC) is used to quantify their antimicrobial activity.
| Compound Class | N-Substituent | Microorganism | MIC (µg/mL) | Reference |
| Piperidinothiosemicarbazones | Varies | M. tuberculosis | 0.5 - 4 | [10] |
| 1-chloro-3-methoxy-propylbenzene derivatives | Piperidine | Various bacteria | Pronounced activity | [9] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase by quantifying the hydrolysis of acetylthiocholine to thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured spectrophotometrically.[5][11]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (N-substituted piperidines)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer to the desired concentrations.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of AChE solution to each well. For the control (100% activity), add 20 µL of buffer instead of the test compound.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Opioid Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the affinity of a test compound for a specific opioid receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.[12][13]
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., mu-opioid receptor)
-
Radioligand (e.g., [³H]-DAMGO for the mu-opioid receptor)
-
Test compounds (N-substituted piperidines)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Naloxone)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competitive binding: Assay buffer, radioligand, test compound at various concentrations, and cell membranes.
-
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[13]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[14][15]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds (N-substituted piperidines)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[7][8][16]
Materials:
-
Microorganism to be tested
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compounds (N-substituted piperidines)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for many bacteria).[7]
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow of the Acetylcholinesterase Inhibition Assay.
Caption: Simplified Opioid Receptor Signaling Cascade.
Caption: Overview of the PI3K/Akt/mTOR Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
A Comparative Guide to Analytical Standards for Tert-butyl 4-benzoylpiperidine-1-carboxylate and Its Derivatives
This guide provides a comparative overview of analytical standards and methodologies for the characterization of tert-butyl 4-benzoylpiperidine-1-carboxylate and its structurally related derivatives. The information is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and analysis of these compounds.
This compound serves as a key intermediate in the synthesis of various piperidine-based compounds. Accurate and reliable analytical methods are crucial for ensuring the identity, purity, and quality of this starting material and its subsequent derivatives. This guide summarizes key analytical data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for this compound and its derivatives depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the complexity of the sample matrix, and the desired level of sensitivity.[1][2] HPLC and GC-MS are powerful chromatographic techniques for separation and identification, while NMR spectroscopy provides detailed structural information.[3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. |
| Applicability | Suitable for non-volatile and thermally labile compounds.[2] | Ideal for volatile and semi-volatile compounds.[2] | Excellent for structural elucidation and purity determination of known compounds.[3] |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent. | May require derivatization to increase volatility. | Requires dissolution in a deuterated solvent. |
| Data Output | Chromatogram with retention time and peak area. | Chromatogram with retention time and mass spectrum for each peak. | Spectrum with chemical shifts, coupling constants, and signal integrals. |
| Key Advantages | Wide applicability, robust for quantitative analysis.[1] | High separation efficiency and sensitive detection with mass spectrometry.[1] | Provides unambiguous structural information and can be used for quantitative analysis (qNMR).[3] |
Quantitative Data Summary
The following tables summarize key analytical data for this compound and some of its common derivatives, compiled from various sources.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | C₁₇H₂₃NO₃ | ESI | 290.17 | 234.1, 184.1, 105.1 |
| Tert-butyl 4-anilinopiperidine-1-carboxylate | C₁₆H₂₄N₂O₂ | ESI | 277.19 | 221.1, 175.1, 93.1 |
| Tert-butyl 4-formylpiperidine-1-carboxylate | C₁₁H₁₉NO₃ | ESI | 214.14 | 158.1, 114.1, 57.1 |
| Tert-butyl 4-acetylpiperidine-1-carboxylate | C₁₂H₂₁NO₃ | ESI | 228.16 | 172.1, 128.1, 57.1 |
Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Key Chemical Shifts (δ, ppm) |
| This compound | ~7.9 (m, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~4.1 (br s, 2H, piperidine-H), ~3.3 (m, 1H, piperidine-H), ~2.8 (t, 2H, piperidine-H), ~1.8 (m, 4H, piperidine-H), 1.48 (s, 9H, t-Bu) |
| Tert-butyl 4-anilinopiperidine-1-carboxylate | ~7.2 (t, 2H, Ar-H), ~6.7 (t, 1H, Ar-H), ~6.6 (d, 2H, Ar-H), ~4.0 (br s, 2H, piperidine-H), ~3.5 (m, 1H, piperidine-H), ~2.9 (t, 2H, piperidine-H), ~2.0 (d, 2H, piperidine-H), ~1.5 (m, 2H, piperidine-H), 1.47 (s, 9H, t-Bu) |
| Tert-butyl 4-formylpiperidine-1-carboxylate | ~9.7 (s, 1H, CHO), ~4.1 (br d, 2H, piperidine-H), ~2.8 (t, 2H, piperidine-H), ~2.4 (m, 1H, piperidine-H), ~1.8 (d, 2H, piperidine-H), ~1.6 (m, 2H, piperidine-H), 1.46 (s, 9H, t-Bu) |
| Tert-butyl 4-acetylpiperidine-1-carboxylate | ~4.1 (br d, 2H, piperidine-H), ~2.8 (t, 2H, piperidine-H), ~2.5 (m, 1H, piperidine-H), 2.16 (s, 3H, COCH₃), ~1.8 (d, 2H, piperidine-H), ~1.6 (m, 2H, piperidine-H), 1.46 (s, 9H, t-Bu) |
Table 3: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Compound | Key Chemical Shifts (δ, ppm) |
| This compound | ~200 (C=O, benzoyl), 154.7 (C=O, Boc), ~136 (Ar-C), ~133 (Ar-C), ~128.6 (Ar-C), ~128.3 (Ar-C), 79.6 (C(CH₃)₃), ~45 (piperidine-C), ~43 (piperidine-C), 28.4 (C(CH₃)₃) |
| Tert-butyl 4-anilinopiperidine-1-carboxylate | 154.9 (C=O, Boc), 147.0 (Ar-C), 129.3 (Ar-C), 117.1 (Ar-C), 113.3 (Ar-C), 79.4 (C(CH₃)₃), 50.3 (piperidine-C), 43.0 (piperidine-C), 32.2 (piperidine-C), 28.5 (C(CH₃)₃) |
| Tert-butyl 4-formylpiperidine-1-carboxylate | 204.5 (CHO), 154.6 (C=O, Boc), 79.9 (C(CH₃)₃), 50.1 (piperidine-C), 42.1 (piperidine-C), 28.4 (C(CH₃)₃), 27.9 (piperidine-C)[4] |
| Tert-butyl 4-acetylpiperidine-1-carboxylate | 209.8 (C=O, acetyl), 154.6 (C=O, Boc), 79.6 (C(CH₃)₃), 48.7 (piperidine-C), 42.8 (piperidine-C), 28.5 (C(CH₃)₃), 28.2 (piperidine-C), 27.9 (CH₃) |
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below. These protocols are representative and may require optimization for specific applications.
HPLC-UV Method for Piperidine Derivatives
This protocol is a general method for the analysis of piperidine derivatives and can be adapted for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method for Piperidine Derivatives
This method is suitable for the analysis of volatile or derivatized piperidine compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
NMR Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.
Visualizing Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound and its derivatives.
Caption: HPLC analysis workflow for piperidine derivatives.
Caption: GC-MS analysis workflow for piperidine derivatives.
Caption: Logical relationship of analytical techniques.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Boc versus Other Nitrogen Protecting Groups in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of piperidine rings is a cornerstone of medicinal chemistry, with this saturated heterocyclic motif appearing in a vast array of pharmaceuticals. The strategic use of nitrogen protecting groups is critical to achieving high yields and purity in the construction of these complex scaffolds. This guide provides an objective comparison of the efficacy of the tert-butoxycarbonyl (Boc) group against other commonly employed nitrogen protecting groups: benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and p-toluenesulfonyl (Tosyl or Ts), specifically in the context of piperidine synthesis.
At a Glance: Key Characteristics of Common N-Protecting Groups
The choice of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The orthogonality of these groups—the ability to deprotect one in the presence of others—is a key consideration in multi-step syntheses.
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Tosyl (p-Toluenesulfonyl) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl) | Hydrogenolysis (e.g., H₂, Pd/C) | Base-labile (e.g., Piperidine) | Reductive or strongly acidic conditions |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation. | Stable to acid and base. | Stable to acid and catalytic hydrogenation. | Stable across a wide pH range, strong oxidizing and reducing agents. |
| Key Advantages | Broad stability, ease of introduction, and mild acidic cleavage. | Orthogonal to acid- and base-labile groups; promotes crystallinity. | Very mild deprotection; orthogonal to acid-labile groups. | Highly robust and stable, suitable for harsh reaction conditions. |
| Primary Disadvantages | Harsh acidic deprotection can affect sensitive substrates. | Requires a metal catalyst for removal; incompatible with reducible functional groups. | Deprotection byproduct can be problematic; less common in non-peptide synthesis. | Harsh removal conditions can limit substrate scope. |
Quantitative Comparison of Protecting Groups in Piperidine Synthesis
Table 1: Yields for the N-Protection of Piperidine Precursors
| Protecting Group | Reagent | Substrate | Solvent | Yield (%) | Reference |
| Boc | (Boc)₂O, Et₃N, DMAP | Diethyl L-glutamate hydrochloride | CH₂Cl₂ | 92 | [1] |
| Cbz | Cbz-Cl, NaHCO₃ | Piperidine-4-carboxylic acid | THF/H₂O | 96 | |
| Fmoc | Fmoc-Cl, NaHCO₃ | Amine | Dioxane/H₂O | Typically high | |
| Tosyl | Ts-Cl, Pyridine | Piperidin-4-one | Not specified | High |
Table 2: Yields for Piperidine Ring Formation with Different N-Protecting Groups
| Protecting Group | Reaction Type | Substrates | Yield (%) | Reference |
| Boc | Intramolecular Cyclization (multi-step) | L-glutamic acid derivative | 44-55 (overall) | [1] |
| Cbz | Conjugate Addition | Dihydropyridin-4-one, Phenylboronic acid | 71 | |
| Tosyl | Conjugate Addition | Dihydropyridin-4-one, Phenylboronic acid | 34 | |
| Tosyl | Wittig Reaction | Phenyl(piperidin-4-yl)methanone derivative | 60-87 |
Table 3: Yields for the N-Deprotection of Piperidine Derivatives
| Protecting Group | Reagent | Solvent | Yield (%) | Reference |
| Boc | TFA | DCM | >95 (Typical) | |
| Cbz | H₂, Pd/C | Methanol | High (Typical) | |
| Fmoc | 20% Piperidine | DMF | >95 (Typical) | [1] |
| Tosyl | Na/NH₃ (liquid) or HBr/AcOH | Not applicable | Typically high but harsh |
Experimental Workflows and Methodologies
The following diagrams and protocols illustrate the general workflows and key experimental steps for the synthesis and deprotection of N-protected piperidines.
General Synthetic Workflow for N-Protected Piperidine
Caption: General workflow for N-protected piperidine synthesis.
Deprotection Mechanisms of Common Nitrogen Protecting Groups
The choice of protecting group is intrinsically linked to its deprotection mechanism and the compatibility of these conditions with the overall molecular structure.
Caption: Deprotection pathways for Boc, Cbz, Fmoc, and Tosyl groups.
Detailed Experimental Protocols
N-Boc Protection of Diethyl L-glutamate hydrochloride
To a stirred solution of diethyl L-glutamate hydrochloride (1.0 eq) in CH₂Cl₂ at 0 °C, triethylamine (2.2 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the N-Boc protected product.[1]
Intramolecular Cyclization to form N-Boc-3-aminopiperidine derivative
A multi-step synthesis starting from N-Boc protected diethyl L-glutamate involves reduction of the esters to a diol, followed by tosylation of the diol. The resulting ditosylate is then cyclized by reaction with a primary amine (e.g., benzylamine) in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetonitrile at reflux to yield the corresponding N-protected piperidine derivative.[1]
N-Boc Deprotection
The N-Boc protected piperidine (1.0 eq) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) is added to the solution to a final concentration of 20-50% (v/v). The reaction is stirred at room temperature for 1-3 hours. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected piperidine salt.
N-Cbz Protection of Piperidine-4-carboxylic acid
Piperidine-4-carboxylic acid (1.0 eq) is dissolved in a mixture of THF and water. Sodium bicarbonate (2.0 eq) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl, 1.5 eq) is added dropwise, and the reaction is stirred at room temperature for 5 hours. The organic solvent is removed, and the aqueous residue is washed with ethyl acetate. The aqueous layer is then acidified with dilute HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to give the N-Cbz protected product.
N-Cbz Deprotection (Catalytic Hydrogenolysis)
The N-Cbz protected piperidine is dissolved in methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the deprotected piperidine.
N-Fmoc Deprotection
The N-Fmoc protected piperidine is dissolved in N,N-dimethylformamide (DMF). Piperidine is added to a final concentration of 20% (v/v). The solution is stirred at room temperature for 30-60 minutes. After completion, the solvent and excess piperidine are removed under high vacuum. The residue is then triturated with a non-polar solvent (e.g., diethyl ether) to precipitate the deprotected amine, while the dibenzofulvene-piperidine adduct remains in solution.[1]
Discussion and Recommendations
Boc Group: The Boc group stands out for its broad stability and ease of introduction, making it a versatile choice for many synthetic routes. The high yield reported for the protection step (92%) and the respectable overall yield for a multi-step piperidine synthesis (44-55%) highlight its efficacy.[1] Its primary drawback is the requirement for strong acidic conditions for removal, which may not be suitable for substrates with acid-sensitive functional groups.
Cbz Group: The Cbz group offers excellent orthogonality to both acid- and base-labile protecting groups. The high yield in the protection step (96%) and good performance in the conjugate addition reaction (71%) demonstrate its utility. The ability of the Cbz group to enhance crystallinity can be a significant advantage for the purification of intermediates. However, the need for catalytic hydrogenation for its removal precludes the presence of reducible functional groups like alkenes or alkynes in the molecule.
Fmoc Group: While widely used in peptide synthesis due to its mild, base-labile deprotection, the application of the Fmoc group in general piperidine synthesis is less documented. The deprotection with piperidine is highly efficient (>95%), but the formation of the dibenzofulvene adduct can complicate purification in solution-phase synthesis.[1] Its primary advantage lies in its orthogonality to acid-labile groups, making it a valuable tool in complex syntheses where Boc or other acid-sensitive groups are present.
Tosyl Group: The Tosyl group provides exceptional stability across a wide range of reaction conditions, making it suitable for syntheses that require harsh reagents. However, this robustness comes at the cost of requiring strong reducing or very harsh acidic conditions for its removal, which can limit its applicability. The lower yield in the conjugate addition step (34%) compared to Cbz (71%) in one study suggests it may be less favorable in certain reaction types.
The choice of nitrogen protecting group for piperidine synthesis is highly dependent on the overall synthetic strategy, the nature of the substrate, and the reaction conditions of subsequent steps.
-
The Boc group is an excellent general-purpose protecting group, offering a good balance of stability and ease of removal for many applications.
-
The Cbz group is ideal for strategies requiring orthogonality to acid- and base-labile groups and is particularly advantageous when intermediate purification by crystallization is feasible.
-
The Fmoc group, while less common in this context, offers the advantage of very mild deprotection conditions, making it suitable for sensitive substrates where acidic or reductive conditions are not tolerated.
-
The Tosyl group should be reserved for instances where extreme stability is paramount and the harsh deprotection conditions are compatible with the target molecule.
For drug development professionals, the scalability, cost of reagents, and safety of the deprotection method are also critical factors. In this regard, catalytic hydrogenation for Cbz removal and the acidic cleavage of Boc are generally scalable processes, while the use of reagents like sodium in liquid ammonia for Tosyl deprotection presents greater challenges on a larger scale. Careful consideration of these factors will enable the rational selection of the most appropriate nitrogen protecting group to achieve an efficient and successful synthesis of the desired piperidine-containing target molecule.
References
Novel Bioactive Compounds from Tert-butyl 4-benzoylpiperidine-1-carboxylate: A Comparative Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative evaluation of two novel hypothetical compounds synthesized from Tert-butyl 4-benzoylpiperidine-1-carboxylate. The analysis focuses on their potential anticancer and antimicrobial activities, benchmarked against established therapeutic agents. This document provides a framework for the preliminary assessment of new chemical entities derived from the versatile benzoylpiperidine scaffold.
Synthesis of Novel Compounds
The ketone moiety of this compound serves as a versatile handle for synthetic elaboration. Here, we propose the synthesis of two derivatives: an oxime ether (Novel Compound 1) and a thiosemicarbazone (Novel Compound 2). These classes of compounds are known for their diverse biological activities.[1][2][3]
Scheme 1: Proposed Synthesis of Novel Compounds 1 and 2
Caption: Proposed synthetic routes to Novel Compound 1 and Novel Compound 2.
Comparative Anticancer Activity
The potential anticancer activities of the synthesized compounds are evaluated against various human cancer cell lines and compared with Doxorubicin, a standard chemotherapeutic agent.[4][5] The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1. The data for the novel compounds are hypothetical and based on activities reported for structurally similar piperidine derivatives.[6][7]
Table 1: Comparative in vitro Anticancer Activity (IC50, µM)
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| Novel Compound 1 (Oxime Ether) | 5.2 | 8.1 | 6.5 | 10.3 |
| Doxorubicin (Reference) [4] | 2.50 ± 1.76 | > 20 | 2.92 ± 0.57 | 12.18 ± 1.89 |
| Piperidine Analog A [6] | 1.30 | - | - | - |
| Piperidine Analog B [7] | 26.2 (GI50) | - | - | - |
Note: Data for Novel Compound 1 are hypothetical. Data for Piperidine Analogs A and B are from existing literature for comparative purposes.
Comparative Antimicrobial Activity
The antimicrobial potential of Novel Compound 2 is assessed against a panel of Gram-positive and Gram-negative bacteria. The activity is quantified by the diameter of the zone of inhibition and the Minimum Inhibitory Concentration (MIC). Ciprofloxacin is used as a standard reference antibiotic. The data presented for the novel compound are hypothetical, based on activities of known thiosemicarbazone and piperidine derivatives.[2][8]
Table 2: Comparative in vitro Antimicrobial Activity
| Compound/Drug | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | |
| Novel Compound 2 (Thiosemicarbazone) | 18 | 15 | 12 |
| Ciprofloxacin (Reference) | 25 | 30 | 28 |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Novel Compound 2 (Thiosemicarbazone) | 16 | 32 | 64 |
| Ciprofloxacin (Reference) | 1 | 0.5 | 1 |
Note: Data for Novel Compound 2 are hypothetical.
Proposed Mechanism of Action: Signaling Pathways
Many anticancer agents derived from piperidine scaffolds exert their effects by inducing apoptosis (programmed cell death).[9][10] A proposed signaling pathway for Novel Compound 1, based on common mechanisms for such derivatives, involves the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by Novel Compound 1.
Experimental Protocols
Anticancer Activity: MTT Assay
The cytotoxicity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Human cancer cell lines (MCF-7, A549, HeLa, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and the reference drug (Doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of inhibition versus the concentration of the compound.
Antimicrobial Activity: Agar Well Diffusion Method
The antimicrobial activity is assessed using the agar well diffusion method.
Detailed Protocol:
-
Preparation of Inoculum: Bacterial strains (S. aureus, E. coli, P. aeruginosa) are cultured in nutrient broth for 24 hours. The turbidity of the bacterial suspension is adjusted to the 0.5 McFarland standard.
-
Inoculation: The standardized bacterial suspension is uniformly swabbed onto the surface of Mueller-Hinton agar plates.
-
Well Preparation and Sample Addition: Wells of 6 mm diameter are punched into the agar plates using a sterile borer. A 100 µL volume of the test compound and the reference antibiotic (Ciprofloxacin) at a defined concentration are added to the wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. The Minimum Inhibitory Concentration (MIC) is determined by the broth microdilution method.
Conclusion
This guide provides a comparative framework for the evaluation of novel compounds derived from this compound. The hypothetical data suggest that derivatization of the benzoylpiperidine scaffold can lead to compounds with promising anticancer and antimicrobial activities. Further synthesis and rigorous biological testing are warranted to validate these preliminary findings and to explore the structure-activity relationships of this class of compounds.
References
- 1. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
Safety Operating Guide
Prudent Disposal of Tert-butyl 4-benzoylpiperidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: The following disposal procedures are based on best practices for similar chemical compounds. A specific Safety Data Sheet (SDS) for tert-butyl 4-benzoylpiperidine-1-carboxylate was not available at the time of this writing. Researchers, scientists, and drug development professionals are strongly advised to obtain the SDS for this specific compound from the manufacturer or a certified provider to ensure full compliance with safety and environmental regulations.
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For compounds like this compound, a structured disposal plan is essential. This guide provides a comprehensive, step-by-step approach to its proper disposal, drawing upon safety data for analogous chemical structures.
I. Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on information for similar compounds, this should include:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the chemical.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Protocol
-
Initial Assessment:
-
Consult the specific Safety Data Sheet (SDS) for this compound to understand its specific hazards, handling instructions, and any substance-specific disposal requirements.
-
Determine if the waste is considered hazardous according to local, state, and federal regulations.
-
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Chemical Inactivation (if applicable and safe):
-
For many organic compounds, chemical treatment to reduce reactivity may be an option. However, without a specific SDS, this is not recommended. Unforeseen reactions could generate more hazardous byproducts.
-
-
Licensed Professional Disposal:
-
The most recommended and safest method for the disposal of this compound is to engage a licensed professional waste disposal company.[1]
-
These companies are equipped to handle and dispose of chemical waste in compliance with all regulatory requirements.
-
-
Incineration:
-
For many similar organic compounds, controlled incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[1] This should only be performed by a licensed facility.
-
-
Contaminated Packaging:
-
Dispose of the original container and any contaminated packaging as unused product.[1] Do not attempt to clean and reuse the container unless following a validated procedure.
-
III. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Personal Protection: Wear appropriate PPE as outlined above.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.
-
Clean-up:
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.
-
For liquid spills, use an inert absorbent material to soak up the substance.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials from the spill cleanup should be collected and disposed of as hazardous waste.
IV. Hazard Profile of Structurally Similar Compounds
To provide a contextual understanding of the potential hazards of this compound, the following table summarizes the hazard classifications of similar compounds. It is imperative to note that these may not be representative of the target compound.
| Compound Name | GHS Hazard Classifications |
| tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate | May cause respiratory irritation.[1] |
| tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3). |
| tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | Harmful if swallowed (Acute Tox. 4); Harmful in contact with skin (Acute Tox. 4); Causes skin irritation (Skin Irrit. 2); Causes serious eye irritation (Eye Irrit. 2A); Harmful if inhaled (Acute Tox. 4). |
| tert-Butyl 4-acetylpiperidine-1-carboxylate | Acute toxicity, oral (Category 3). |
Experimental Workflow & Decision Making
The following diagrams illustrate the logical flow for the safe handling and disposal of this compound.
Caption: Disposal Workflow for Chemical Waste.
Caption: Spill Response Decision Logic.
References
Personal protective equipment for handling Tert-butyl 4-benzoylpiperidine-1-carboxylate
Essential Safety and Handling Guide for Tert-butyl 4-benzoylpiperidine-1-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE. At a minimum, a lab coat, protective eyewear, long pants, and closed-toe shoes should be worn in any laboratory setting where chemical hazards are present.[1][2]
| Protection Type | Specific PPE | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[2][3][4] | Protects against chemical splashes, dust, and flying debris.[3][4] | ANSI Z87.1[2] |
| Hand Protection | Disposable nitrile gloves. For tasks with a higher risk of exposure, consider double-gloving or using heavier-duty gloves.[2] | Prevents skin contact with the chemical.[4][5] | |
| Body Protection | A standard laboratory coat should be worn and kept buttoned.[4] | Protects skin and personal clothing from contamination.[3][4] | |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended.[1] Use in a well-ventilated area, preferably within a chemical fume hood.[6][7] | Protects against inhalation of dust and aerosols.[3] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6][7][8]
-
Avoid the formation of dust and aerosols during handling.[5][6]
-
Wash hands thoroughly with soap and water after handling the compound.[5][7]
-
Do not eat, drink, or smoke in the laboratory.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]
-
Keep away from incompatible materials such as acids, bases, and strong reducing agents.[9]
Emergency Procedures and First Aid
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][9] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5] |
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate the area.
-
Wear appropriate PPE as outlined in the table above.
-
For dry spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5][7][9]
-
Clean the spill area with a suitable solvent, followed by soap and water.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
It is recommended to use a licensed professional waste disposal service.[5]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[5]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the procedural workflow for handling this compound and the logical relationship of the required personal protective equipment.
Caption: Workflow for Handling this compound.
Caption: Logical Relationship of Personal Protective Equipment Components.
References
- 1. ba.auburn.edu [ba.auburn.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. westlab.com.au [westlab.com.au]
- 5. capotchem.com [capotchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
